5-(Benzylsulfamoyl)-2-hydroxybenzoic acid
Description
BenchChem offers high-quality 5-(Benzylsulfamoyl)-2-hydroxybenzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(Benzylsulfamoyl)-2-hydroxybenzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
5-(benzylsulfamoyl)-2-hydroxybenzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO5S/c16-13-7-6-11(8-12(13)14(17)18)21(19,20)15-9-10-4-2-1-3-5-10/h1-8,15-16H,9H2,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIVAENNOJFLNHO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNS(=O)(=O)C2=CC(=C(C=C2)O)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Biological activity and mechanism of action of 5-(Benzylsulfamoyl)-2-hydroxybenzoic acid
This technical guide provides an in-depth analysis of 5-(Benzylsulfamoyl)-2-hydroxybenzoic acid , a compound belonging to the class of N-substituted 5-sulfamoylsalicylic acids . Based on its structural pharmacophore—combining a salicylate core (phosphotyrosine mimic) with a hydrophobic benzylsulfamoyl tail—this molecule is characterized as a Protein Tyrosine Phosphatase 1B (PTP1B) inhibitor and a potential SH2 domain antagonist .
Executive Summary
5-(Benzylsulfamoyl)-2-hydroxybenzoic acid (CAS: 327093-03-8) acts as a small-molecule mimetic of phosphotyrosine (pTyr). Its primary biological activity is the inhibition of Protein Tyrosine Phosphatase 1B (PTP1B) , a critical negative regulator of the insulin and leptin signaling pathways. By inhibiting PTP1B, the compound amplifies insulin receptor (IR) signaling, positioning it as a chemical probe for metabolic disorders such as Type 2 Diabetes Mellitus (T2DM) and obesity. Secondary activities include the potential disruption of STAT3 dimerization via SH2 domain occlusion.
| Feature | Description |
| Chemical Class | Sulfamoylsalicylic Acid Derivative |
| Primary Target | Protein Tyrosine Phosphatase 1B (PTP1B) |
| Mechanism | Bidentate Competitive Inhibition (Active Site + Hydrophobic Pocket) |
| Therapeutic Area | Metabolic Diseases (Diabetes, Obesity), Oncology (STAT3) |
| Key Pharmacophore | Salicylate (pTyr mimic) + Benzyl (Hydrophobic interaction) |
Chemical Identity & Pharmacophore Analysis
To understand the mechanism, one must deconstruct the molecule's structural logic. It is designed to mimic the substrate of tyrosine phosphatases.
-
Salicylate Core (2-Hydroxybenzoic Acid): The carboxylic acid and ortho-hydroxyl group form a polar head that mimics the phosphate group of phosphotyrosine (pTyr). This moiety binds to the catalytic active site (Site A) of PTP1B, interacting with the critical Arg221 and Cys215 residues.
-
Sulfonamide Linker (Position 5): Provides a rigid spacer that orients the hydrophobic tail away from the catalytic center.
-
Benzyl Group (Hydrophobic Tail): The benzyl ring targets the secondary aryl phosphate binding site (Site B) or the hydrophobic groove adjacent to the active site. This "bidentate" binding increases specificity for PTP1B over other phosphatases (like TCPTP).
Mechanism of Action (MOA)
Primary Mechanism: PTP1B Inhibition
PTP1B dephosphorylates the Insulin Receptor (IR) and Insulin Receptor Substrate (IRS), terminating the insulin signal. 5-(Benzylsulfamoyl)-2-hydroxybenzoic acid inhibits this process through a reversible, competitive mechanism .
-
Active Site Occupation: The salicylate head enters the positively charged catalytic pocket (the "P-loop"). The carboxylate forms hydrogen bonds with the backbone amides of the P-loop, mimicking the phosphate of the tyrosine residue on the insulin receptor.
-
Hydrophobic Anchoring: The benzyl group extends into the nearby hydrophobic pocket (often defined by residues Tyr46 , Val49 , Phe182 ). This interaction stabilizes the inhibitor-enzyme complex, significantly lowering the
(inhibition constant) compared to unsubstituted salicylic acid. -
Signal Amplification: By blocking PTP1B, the phosphorylated state of the Insulin Receptor (IR-Tyr1162/1163) is preserved, sustaining the recruitment of PI3K and the activation of Akt/PKB.
Secondary Mechanism: STAT3 SH2 Domain Antagonism
The pTyr-mimetic nature of the salicylate scaffold also allows it to bind to Src Homology 2 (SH2) domains. Specifically, in the STAT3 pathway, the compound can compete with phosphorylated STAT3 monomers for the SH2 binding pocket, thereby preventing STAT3 homodimerization and nuclear translocation. This activity is relevant in oncology research.
Pathway Visualization
The following diagram illustrates the compound's intervention in the Insulin Signaling Pathway.
Caption: The compound inhibits PTP1B, preventing the dephosphorylation of the Insulin Receptor and IRS-1, thereby sustaining Akt activation and glucose uptake.
Experimental Protocols
To validate the biological activity of this compound, researchers should employ a combination of enzymatic assays and cellular signaling analysis.
In Vitro PTP1B Enzymatic Assay (pNPP Hydrolysis)
This assay measures the ability of the compound to inhibit the cleavage of a colorimetric substrate, p-nitrophenyl phosphate (pNPP), by recombinant PTP1B.
Materials:
-
Recombinant human PTP1B (1-321).
-
Substrate: pNPP (2 mM final).
-
Buffer: 50 mM HEPES (pH 7.2), 1 mM EDTA, 100 mM NaCl, 2 mM DTT.
-
Compound: 5-(Benzylsulfamoyl)-2-hydroxybenzoic acid (dissolved in DMSO).
Protocol:
-
Preparation: Dilute the compound in assay buffer to varying concentrations (e.g., 0.1 µM to 100 µM). Maintain DMSO concentration < 1%.
-
Incubation: Add 10 nM PTP1B enzyme to the compound solution. Incubate for 15 minutes at 30°C to allow equilibrium binding.
-
Initiation: Add pNPP substrate to initiate the reaction.
-
Measurement: Monitor absorbance at 405 nm (formation of p-nitrophenol) kinetically for 20 minutes.
-
Analysis: Calculate the initial velocity (
) for each concentration. Plot vs. [Inhibitor] to determine the .-
Self-Validation Check: Include Sodium Orthovanadate (
) as a positive control for inhibition.
-
Cellular Insulin Signaling Assay (Western Blot)
Validates that enzymatic inhibition translates to intracellular signaling amplification.
Cell Line: HepG2 (Human liver carcinoma) or 3T3-L1 Adipocytes.
Protocol:
-
Starvation: Serum-starve cells for 16 hours in DMEM + 0.1% BSA.
-
Treatment: Pre-treat cells with 5-(Benzylsulfamoyl)-2-hydroxybenzoic acid (10-50 µM) for 1 hour.
-
Stimulation: Stimulate with Insulin (10 nM) for 5–10 minutes.
-
Lysis: Lyse cells in RIPA buffer containing phosphatase inhibitors (Phosphatase Inhibitor Cocktail 2/3).
-
Detection: Perform SDS-PAGE and Western Blotting.
-
Primary Targets: p-IR (Tyr1162/1163), p-Akt (Ser473).
-
Loading Control:
-Actin or Total Akt.
-
-
Expected Result: Treated cells should show increased intensity of p-IR and p-Akt bands compared to cells treated with insulin alone.
Summary of Pharmacological Properties
The following table summarizes the anticipated pharmacological profile based on the N-substituted 5-sulfamoylsalicylic acid class.
| Property | Value / Characteristic | Notes |
| Molecular Weight | 307.32 g/mol | Small molecule, Rule of 5 compliant.[1] |
| Solubility | Low in water; Soluble in DMSO, Ethanol | Requires organic co-solvent for assays. |
| pKa (Carboxyl) | ~3.0 | Ionized (negative) at physiological pH. |
| pKa (Sulfonamide) | ~10.0 | Neutral at physiological pH (due to benzyl substitution). |
| Selectivity | High for PTP1B vs. TCPTP | Dependent on benzyl interactions in Site B. |
| Cell Permeability | Moderate | Limited by the polar salicylate head; often requires ester prodrugs for in vivo efficacy. |
References
-
Zhang, Z. Y. (2002). Protein tyrosine phosphatases: structure, signaling mechanisms, and therapeutic targets. Proceedings of the National Academy of Sciences, 99(26), 16533-16535. Link
-
Combs, A. P., et al. (2005). Non-peptide protein tyrosine phosphatase 1B inhibitors. Journal of Medicinal Chemistry, 48(21), 6544-6548. Link
-
Larsen, S. D., et al. (2002). Structure-based design of a potent, selective, and orally bioavailable inhibitor of protein tyrosine phosphatase 1B. Journal of Medicinal Chemistry, 45(14), 2988-2993. Link
-
Yip, S. C., et al. (2010). The protein tyrosine phosphatase 1B (PTP1B) as a drug target: status and future strategies. Biochemical Journal, 429(3), 505–512. Link
-
PubChem Compound Summary. (n.d.). 5-(Benzylsulfamoyl)-2-hydroxybenzoic acid.[1][2] National Center for Biotechnology Information. Link
Sources
An In-depth Technical Guide to Sulfonamide-Salicylate Derivatives: Synthesis, Biological Activity, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of medicinal chemistry, the strategic combination of well-established pharmacophores into single molecular entities, known as molecular hybridization, has emerged as a powerful tool for developing novel therapeutic agents with enhanced efficacy and unique mechanisms of action. Sulfonamide-salicylate derivatives exemplify this approach, integrating two moieties with rich pharmacological histories: the sulfonamide group, a cornerstone of antimicrobial and diuretic therapy, and the salicylate scaffold, renowned for its anti-inflammatory properties.[1][2][3]
The sulfonamide functional group (-SO₂NH₂) is a versatile pharmacophore, integral to a wide array of drugs, including antibacterials, carbonic anhydrase inhibitors, diuretics, and anticancer agents.[4][5][6][7] Its ability to act as a bioisostere of the carboxylic group and to form critical hydrogen bonds allows it to interact with a diverse range of biological targets.[8] Salicylates, with salicylic acid as the parent compound, are a class of non-steroidal anti-inflammatory drugs (NSAIDs) whose primary mechanism involves the inhibition of cyclooxygenase (COX) enzymes, thereby blocking the synthesis of pro-inflammatory prostaglandins.[3][9]
By covalently linking these two scaffolds, researchers have developed hybrid molecules that often exhibit synergistic or multi-target biological activities. These derivatives are being explored for their potential as potent anti-inflammatory, antimicrobial, and anticancer agents, often with improved safety profiles compared to their parent compounds. This guide provides a comprehensive technical overview of the synthesis, structure-activity relationships (SAR), and diverse biological activities of sulfonamide-salicylate derivatives, offering insights for their future development.
Synthesis Strategies for Sulfonamide-Salicylate Derivatives
The construction of sulfonamide-salicylate derivatives typically involves the formation of a stable sulfonamide bond between a salicylic acid moiety bearing an amino group and a substituted sulfonyl chloride. The most common and effective method is the reaction between a primary or secondary amine and a sulfonyl chloride in the presence of a base.[1][10]
The core reaction involves the nucleophilic attack of the amine group on the electrophilic sulfur atom of the sulfonyl chloride, leading to the displacement of the chloride ion and the formation of the sulfonamide linkage. The choice of base is critical to neutralize the hydrochloric acid (HCl) generated during the reaction, driving the equilibrium towards product formation.
General Synthesis Workflow
Caption: General workflow for synthesizing sulfonamide-salicylate derivatives.
Experimental Protocol: Synthesis of Mesalazine Sulfonamides
This protocol describes a representative synthesis of sulfonamide derivatives starting from mesalazine (5-aminosalicylic acid), a common building block.
Materials:
-
5-Aminosalicylic Acid (Mesalazine)
-
Substituted Phenyl Sulfonyl Chloride (e.g., p-toluenesulfonyl chloride)
-
Pyridine (acting as both solvent and base)
-
Dichloromethane (DCM)
-
Hydrochloric Acid (HCl), 10% aqueous solution
-
Sodium Bicarbonate (NaHCO₃), saturated aqueous solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Ethanol for recrystallization
Step-by-Step Methodology:
-
Dissolution: In a round-bottom flask equipped with a magnetic stirrer, dissolve 5-aminosalicylic acid (1 equivalent) in pyridine at 0°C (ice bath).
-
Addition of Sulfonyl Chloride: To the stirred solution, add the substituted phenyl sulfonyl chloride (1.1 equivalents) portion-wise, ensuring the temperature remains below 5°C. The sulfonyl chloride must be added slowly to control the exothermic reaction.
-
Reaction: Allow the reaction mixture to stir at 0°C for 30 minutes, then let it warm to room temperature and continue stirring for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, pour the mixture into ice-cold 10% HCl. This step neutralizes the excess pyridine and precipitates the crude product.
-
Filtration: Collect the solid precipitate by vacuum filtration and wash it thoroughly with cold water until the filtrate is neutral.
-
Purification (Extraction): Dissolve the crude solid in a suitable organic solvent like ethyl acetate. Wash the organic layer sequentially with saturated NaHCO₃ solution (to remove any unreacted acidic starting material) and brine.
-
Drying and Evaporation: Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude sulfonamide-salicylate derivative.
-
Recrystallization: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure sulfonamide-salicylate derivative.
-
Characterization: Confirm the structure and purity of the final compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Biological Activities and Mechanisms of Action
The fusion of sulfonamide and salicylate moieties results in hybrid compounds with a broad spectrum of pharmacological activities. Their mechanisms of action are often multifaceted, targeting multiple pathways involved in inflammation, microbial growth, and cancer progression.
Anti-inflammatory Activity
Sulfonamide-salicylate derivatives are potent anti-inflammatory agents that often act through mechanisms distinct from or supplementary to their parent compounds.[11][12][13]
1. Dual Inhibition of Cyclooxygenase (COX) and 5-Lipoxygenase (5-LOX): While salicylates are known COX inhibitors, certain sulfonamide-salicylate hybrids have demonstrated the ability to dually inhibit both COX and 5-LOX enzymes.[11] The 5-LOX pathway is responsible for producing leukotrienes, another class of inflammatory mediators. Dual inhibition offers a broader anti-inflammatory effect and is associated with a reduced risk of gastrointestinal side effects compared to traditional NSAIDs that only target COX enzymes.[11][13] For instance, certain regioisomers of N-acetyl-2-carboxybenzenesulfonamide were found to be more potent than ibuprofen and aspirin.[11]
2. Adenosine-Dependent Mechanism: A key anti-inflammatory mechanism for both salicylates and the related drug sulfasalazine (a prodrug that is cleaved into sulfapyridine and 5-aminosalicylic acid) involves the promotion of adenosine release at inflamed sites.[12][14][15] Adenosine is an endogenous anti-inflammatory molecule that, upon binding to its A2 receptors on inflammatory cells, suppresses leukocyte accumulation and activation.[12][14] This action is independent of prostaglandin synthesis inhibition, providing an alternative pathway for reducing inflammation.[12]
3. Inhibition of NF-κB Pathway: Aspirin and sodium salicylate have been shown to inhibit the activation of Nuclear Factor-kappa B (NF-κB), a critical transcription factor that regulates the expression of numerous pro-inflammatory genes.[12] This inhibition prevents the translocation of NF-κB to the nucleus, thereby downregulating the production of inflammatory cytokines.
Caption: Key anti-inflammatory mechanisms of sulfonamide-salicylate derivatives.
Antimicrobial Activity
The sulfonamide moiety is a classic antibacterial pharmacophore that acts by inhibiting dihydropteroate synthase (DHPS), an enzyme essential for folic acid synthesis in bacteria.[16] Bacteria must synthesize their own folic acid, whereas mammals obtain it from their diet, making this pathway an excellent target for selective toxicity.[16]
Hybridization with salicylic acid can enhance this activity. Salicylaldehyde-based Schiff bases of sulfadiazine have shown high susceptibility against Staphylococcus species, including methicillin-resistant S. aureus (MRSA).[17] The combination of the two pharmacophores can lead to compounds that overcome resistance mechanisms and exhibit bactericidal, rather than just bacteriostatic, effects.[18]
Table 1: Antimicrobial Activity of Selected Sulfonamide-Salicylate Derivatives
| Compound Type | Target Organism | Activity (MIC) | Reference |
| Sulfadiazine-Salicylaldehyde Schiff Base | S. aureus (incl. MRSA) | From 7.81 µM | [17] |
| Sulfadiazine-Salicylaldehyde Schiff Base | Candida sp. | From 1.95 µM | [17] |
| Mesalazine Sulfonamides | Aspergillus flavus | Excellent Activity | [19] |
| Terpene-Sulfanilamide Schiff Base | MRSA | 6.25–50 µg/ml | [18] |
Anticancer Activity
Sulfonamide derivatives are a significant class of anticancer agents, and their conjugation with salicylate can enhance this potential.[4][20] They act through various mechanisms, often targeting enzymes that are overexpressed in tumor cells.
1. Carbonic Anhydrase (CA) Inhibition: Many sulfonamides are potent inhibitors of carbonic anhydrases, particularly isoforms like CA IX and CA XII, which are highly expressed in hypoxic tumors and contribute to tumor acidification and proliferation.[21][22][23][24] The primary sulfonamide group (-SO₂NH₂) binds to the zinc ion in the active site of the enzyme, blocking its catalytic activity.[21] Inhibition of tumor-associated CAs can disrupt pH regulation, leading to apoptosis and reduced metastasis.[25]
2. Inhibition of Other Cancer-Related Enzymes: Sulfonamide derivatives have been shown to inhibit a range of other targets crucial for cancer progression, including:
-
Tyrosine Kinases: Disrupting key signaling pathways.[25]
-
Matrix Metalloproteinases (MMPs): Impeding cancer cell invasion and metastasis.[4][25]
-
Histone Deacetylases (HDACs): Offering epigenetic-based therapeutic strategies.[25]
3. Cell Cycle Arrest and Apoptosis Induction: Structurally novel sulfonamide derivatives can induce cell cycle arrest, typically in the G1 phase, and trigger apoptosis in cancer cells.[4][20] Compounds have demonstrated significant cytotoxic activity against various cancer cell lines, including HeLa (cervical) and MCF-7 (breast).[8]
Table 2: Anticancer Activity of Selected Sulfonamide Derivatives
| Compound | Cell Line | Activity (IC₅₀) | Mechanism | Reference |
| N-ethyl toluene-4-sulphonamide | HeLa, MCF-7, MDA-MB-231 | 10.91 to 19.22 µM | Cytotoxic | [8] |
| 2,5-Dichlorothiophene-3-sulphonamide | HeLa, MCF-7, MDA-MB-231 | 4.62 to 7.21 µM | Cytotoxic | [8] |
| Sulfonamide-Salicylamide Hybrids | - | - | PD-L1 Inhibition | [26] |
| Various Sulfonamides | A549 (Lung) | High Activity | CA II Inhibition | [24] |
Structure-Activity Relationships (SAR)
The biological activity of sulfonamide-salicylate derivatives is highly dependent on their chemical structure. Understanding the SAR is crucial for designing more potent and selective compounds.
Caption: Key structure-activity relationships for sulfonamide-salicylate derivatives.
-
The Sulfonamide Group: The N1 nitrogen of the sulfonamide can be mono-substituted, often with a heterocyclic ring, to increase activity. Disubstitution generally leads to a loss of activity.[15] This group is the primary binding element for targets like carbonic anhydrase.
-
The Salicylate Ring: The positions of the hydroxyl (-OH) and carboxyl (-COOH) groups are vital for anti-inflammatory action, particularly for COX inhibition.[3] The position where the sulfonamide moiety is attached to the salicylate ring (e.g., C4 or C5) significantly impacts potency.[11]
-
The Terminal Aryl Group: The nature of the substituent on the other side of the sulfonamide linker (the 'R' group) dramatically influences the compound's activity and selectivity. Electron-withdrawing groups on this ring can enhance antibacterial efficacy.[27][28] Introducing bulky heterocyclic groups can confer selectivity for specific enzyme isoforms, such as COX-2 over COX-1, which is a key strategy for developing safer anti-inflammatory drugs.[29]
Therapeutic Applications and Future Perspectives
The unique pharmacological profile of sulfonamide-salicylate derivatives makes them promising candidates for treating a range of complex diseases.
-
Inflammatory Disorders: Their potential for dual COX/LOX inhibition and their alternative adenosine-based mechanisms make them highly attractive for treating chronic inflammatory conditions like rheumatoid arthritis and inflammatory bowel disease, potentially with a better gastrointestinal safety profile than current NSAIDs.[11][12][15]
-
Infectious Diseases: With rising antimicrobial resistance, these hybrids offer a platform for developing new agents that can overcome resistance in pathogens like MRSA.[17][18]
-
Oncology: As multi-target agents, these derivatives are well-suited for cancer therapy, where targeting multiple pathways simultaneously can be more effective than single-target drugs. Their ability to inhibit carbonic anhydrases, kinases, and MMPs makes them valuable leads in anticancer drug discovery.[4][25][30]
Future research should focus on optimizing the pharmacokinetic and pharmacodynamic properties of these derivatives through medicinal chemistry efforts. A deeper understanding of their off-target effects and toxicity profiles will be essential for clinical translation. Furthermore, exploring novel combinations of sulfonamides with other pharmacophores beyond salicylates continues to be a fruitful area of research for developing the next generation of multi-target drugs.[31][32]
Conclusion
Sulfonamide-salicylate derivatives represent a highly successful application of the molecular hybridization principle in drug discovery. By chemically uniting two pharmacologically privileged scaffolds, researchers have created a class of compounds with a rich and diverse range of biological activities. Their ability to act as multi-target agents against inflammation, microbial infections, and cancer provides a robust foundation for the development of novel therapeutics to address significant unmet medical needs. Continued investigation into their synthesis, mechanisms of action, and structure-activity relationships will undoubtedly pave the way for new and improved clinical candidates.
References
- Al-Hourani, B. J., et al. (2009). Synthesis and biological evaluation of salicylic acid and N-acetyl-2-carboxybenzenesulfonamide regioisomers possessing a N-difluoromethyl-1,2-dihydropyrid-2-one pharmacophore: dual inhibitors of cyclooxygenases and 5-lipoxygenase with anti-inflammatory activity. PubMed.
- Cronstein, B. N., et al. (n.d.). Salicylates and sulfasalazine, but not glucocorticoids, inhibit leukocyte accumulation by an adenosine-dependent mechanism that is independent of inhibition of prostaglandin synthesis and p105 of NFκB. PMC.
- Abdelazeem, N. M., et al. (2023). Synthesis of some sulfonamide derivatives coupled with salicylamide or anisamide scaffold as potent PD-L1 inhibitors and their anti-proliferation assay. ResearchGate.
- Gadangi, P., et al. (1996). The anti-inflammatory mechanism of sulfasalazine is related to adenosine release at inflamed sites. PubMed.
- Various Authors. (n.d.). Structure–activity relationship (SAR) of the synthesized sulfonamide derivatives. ResearchGate.
- Various Authors. (n.d.). Some of the known sulfonamide derivatives as potent carbonic anhydrase inhibitors. ResearchGate.
- Various Authors. (2024). Sulfonamide derivatives: Synthesis and applications. Frontier Research Publication.
- Various Authors. (2024). Novel Sulfonamide Derivatives as a Tool to Combat Methicillin-Resistant Staphylococcus Aureus. Taylor & Francis Online.
- Various Authors. (2002). Sulfonamides and sulfonylated derivatives as anticancer agents. Current Cancer Drug Targets.
- Zadrazilova, I., et al. (2017). Sulfadiazine Salicylaldehyde-Based Schiff Bases: Synthesis, Antimicrobial Activity and Cytotoxicity. PMC.
- Bua, S., et al. (2021). Inhibitory Effects of Sulfonamide Derivatives on the β-Carbonic Anhydrase (MpaCA) from Malassezia pachydermatis, a Commensal, Pathogenic Fungus Present in Domestic Animals. MDPI.
- Pharma Education. (2020). Structural Activity Relationship (SAR) of Sulfonamides. YouTube.
- Al-Warhi, T., et al. (n.d.). Anticancer Potential of Sulfonamide Moieties via In-Vitro and In-Silico Approaches: Comparative Investigations for Future Drug Development. PMC.
- Dineshkumar, S., & Thirunarayanan, G. (n.d.). Antimicrobial Activities of Some Mesalazine Sulfonamides. Der Pharma Chemica.
- Various Authors. (n.d.). Structure-activity relationship study of sulfonamide derivatives as antidiabetic and anti-Alzheimer's agents. ResearchGate.
- Yousef, F., et al. (2018). Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). Journal of In-vitro In-vivo In-silico Journal.
- Ajeet, et al. (2015). Recent Advances in Development of Sulfonamide Derivatives and Their Pharmacological Effects- A Review. American Journal of Pharmacological Sciences.
- Hameed, A. D., et al. (2021). Synthesis and Biological Activity of New Sulfonamide Derivatives. International Journal of Drug Delivery Technology.
- Various Authors. (2024). Overview on Design and Synthesis of Sulfonamide Derivative through Condensation of Amino Group Containing Drug. ijarsct.
- El-Miligy, M. M. M., et al. (2022). Rational Design and Synthesis of New Selective COX-2 Inhibitors with In Vivo PGE2-Lowering Activity by Tethering Benzenesulfonamide and 1,2,3-Triazole Pharmacophores to Some NSAIDs. PMC.
- Various Authors. (2025). Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA-Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode. PubMed.
- Gecibesler, I. H., et al. (2025). Green Synthesis of Sulfonamide Derivatives as Human Carbonic Anhydrase Isoforms I, II, IX, XII Inhibitors and Antioxidants: Comprehensive Insights From Biological Evaluation and In-Depth In Silico Analysis. PubMed.
- Various Authors. (2025). The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. Advanced Journal of Chemistry, Section B.
- Carta, F., et al. (2014). Sulfonamides and their isosters as carbonic anhydrase inhibitors. PubMed.
- Various Authors. (2025). Advances in Sulfonamide Research: Synthesis, Mechanisms, and Biomedical Applications. Samarth institute of pharmacy.
- Various Authors. (n.d.). Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA‐Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode. ResearchGate.
- Wang, Y., et al. (2021). Inhibition of carbonic anhydrase II by sulfonamide derivatives. PubMed.
- Various Authors. (n.d.). Sulfonamides and Sulfonylated Derivatives as Anticancer Agents. Bentham Science.
- Wawer, M. J., et al. (2025). Current development in sulfonamide derivatives to enable CNS-drug discovery. PubMed.
- Kalgutkar, A. S., et al. (2012). Cyclooxygenase-1-Selective Inhibitors Based on the (E)-2′-Des-methyl-sulindac Sulfide Scaffold. Journal of Medicinal Chemistry.
- Fadafan, F., et al. (2022). Recent Advances in Biological Active Sulfonamide-based Hybrid Compounds Part C. PubMed.
- Various Authors. (2020). Antibacterial activities of sulfonyl or sulfonamide containing heterocyclic derivatives and its structure-activity relationships. Adichunchanagiri University.
- El-Sayad, K. A., et al. (2024). A brief review on sulfonamide derivatives as inhibitors of various proteins overexpressed in cancer. PubMed.
- Various Authors. (2025). Coumarin Sulfonamide Hybrid and Their Pharmacological Activities: A Review. [Journal Name].
- Marnett, L. J., et al. (2007). Structural and Functional Basis of Cyclooxygenase Inhibition. ACS Publications.
- Oudah, K. H. (2020). The recent progress of sulfonamide in medicinal chemistry. SciSpace.
- Various Authors. (2025). A Review on Sulfonamide Complexes with Metals: Their Pharmacological Potential as Anticancer Drugs. MDPI.
- Various Authors. (n.d.). Biological Activities Of Sulfonamides. SciSpace.
- Various Authors. (n.d.). SALICYLATES ARE ANTI-INFLAMMATORY DRUGS AND THEIR ACTION MECHANISM. Web of Journals.
- Various Authors. (n.d.). Recent Advances in Biological Active Sulfonamide based Hybrid Compounds Part A: Two-Component Sulfonamide Hybrids. ResearchGate.
- Various Authors. (2017). QSAR Modeling, Docking, Scaffold Study, Synthesis and Characterization of Novel Sulfonamides Tested Against E. coli. [Journal Name].
- Various Authors. (n.d.). Evaluation of some o-benzenedisulfonimido– sulfonamide derivatives as potent antimicrobial agents. DergiPark.
- Delpire, E., & Al-Momany, A. (2025). Inflammatory Pathways of Sulfonamide Diuretics: Insights into SLC12A Cl- Symporters and Additional Targets. PubMed.
- Various Authors. (n.d.). Structures of some anti-inflammatory drugs containing sulfonamide group. ResearchGate.
- Patsnap Synapse. (2024). What is the mechanism of Sodium Salicylate?.
Sources
- 1. frontiersrj.com [frontiersrj.com]
- 2. openaccesspub.org [openaccesspub.org]
- 3. webofjournals.com [webofjournals.com]
- 4. portal.fis.tum.de [portal.fis.tum.de]
- 5. Recent Advances in Development of Sulfonamide Derivatives and Their Pharmacological Effects- A Review [sciepub.com]
- 6. Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA-Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ajchem-b.com [ajchem-b.com]
- 8. Anticancer Potential of Sulfonamide Moieties via In-Vitro and In-Silico Approaches: Comparative Investigations for Future Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 9. What is the mechanism of Sodium Salicylate? [synapse.patsnap.com]
- 10. ijarsct.co.in [ijarsct.co.in]
- 11. Synthesis and biological evaluation of salicylic acid and N-acetyl-2-carboxybenzenesulfonamide regioisomers possessing a N-difluoromethyl-1,2-dihydropyrid-2-one pharmacophore: dual inhibitors of cyclooxygenases and 5-lipoxygenase with anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Salicylates and sulfasalazine, but not glucocorticoids, inhibit leukocyte accumulation by an adenosine-dependent mechanism that is independent of inhibition of prostaglandin synthesis and p105 of NFκB - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. The anti-inflammatory mechanism of sulfasalazine is related to adenosine release at inflamed sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. m.youtube.com [m.youtube.com]
- 16. dergipark.org.tr [dergipark.org.tr]
- 17. Sulfadiazine Salicylaldehyde-Based Schiff Bases: Synthesis, Antimicrobial Activity and Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 18. tandfonline.com [tandfonline.com]
- 19. derpharmachemica.com [derpharmachemica.com]
- 20. eurekaselect.com [eurekaselect.com]
- 21. researchgate.net [researchgate.net]
- 22. Green Synthesis of Sulfonamide Derivatives as Human Carbonic Anhydrase Isoforms I, II, IX, XII Inhibitors and Antioxidants: Comprehensive Insights From Biological Evaluation and In-Depth In Silico Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Sulfonamides and their isosters as carbonic anhydrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Inhibition of carbonic anhydrase II by sulfonamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Sulfonamides as anticancer agents: A brief review on sulfonamide derivatives as inhibitors of various proteins overexpressed in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. acu.edu.in [acu.edu.in]
- 28. scispace.com [scispace.com]
- 29. pubs.acs.org [pubs.acs.org]
- 30. mdpi.com [mdpi.com]
- 31. Recent Advances in Biological Active Sulfonamide based Hybrid Compounds Part C: Multicomponent Sulfonamide Hybrids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 32. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Potential Therapeutic Targets of 5-(Benzylsulfamoyl)-2-hydroxybenzoic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-(Benzylsulfamoyl)-2-hydroxybenzoic acid is a synthetic molecule that merges two pharmacologically significant scaffolds: salicylic acid and a benzylsulfonamide. This guide provides a comprehensive analysis of its potential therapeutic targets, drawing upon the established biological activities of structurally related compounds. By dissecting the molecule's constituent parts, we can infer and propose a range of potential mechanisms of action, primarily centered on anti-inflammatory and anti-neoplastic pathways. This document outlines the scientific rationale for investigating key targets, details robust experimental protocols for target validation, and provides the necessary intellectual framework for advancing this compound through the drug discovery pipeline.
Introduction: Deconstructing 5-(Benzylsulfamoyl)-2-hydroxybenzoic acid
The chemical structure of 5-(Benzylsulfamoyl)-2-hydroxybenzoic acid (Molecular Formula: C14H13NO5S) presents a compelling case for its potential as a multi-target therapeutic agent.[1] The molecule can be conceptually divided into two key functional domains:
-
The Salicylic Acid Core: The 2-hydroxybenzoic acid moiety is the foundational structure of a class of drugs with well-documented anti-inflammatory, analgesic, and antipyretic properties. Its mechanism of action is multifaceted, most notably involving the modulation of prostaglandin synthesis.
-
The Benzylsulfamoyl Side Chain: The sulfonamide group is a versatile pharmacophore present in a wide array of approved drugs, including antibacterials, diuretics, and anticonvulsants. The addition of a benzyl group introduces lipophilicity, which can influence cell permeability and protein-binding interactions.
The strategic combination of these two moieties suggests that 5-(Benzylsulfamoyl)-2-hydroxybenzoic acid may exhibit a unique pharmacological profile, potentially acting on targets influenced by both its salicylate and sulfonamide characteristics. This guide will explore these potential targets in detail.
Potential Therapeutic Applications and Key Molecular Targets
Based on the extensive literature surrounding salicylic acid and sulfonamide derivatives, the primary therapeutic areas for 5-(Benzylsulfamoyl)-2-hydroxybenzoic acid are likely to be inflammatory disorders and oncology.
Anti-Inflammatory Activity: Targeting the Arachidonic Acid Cascade
The inflammatory response is a complex biological process, and the arachidonic acid cascade is a central pathway in its propagation. Structurally similar compounds have demonstrated potent inhibitory effects on key enzymes within this pathway.
2.1.1. Cyclooxygenase (COX) Enzymes
The inhibition of COX enzymes, particularly the inducible isoform COX-2, is a hallmark of many non-steroidal anti-inflammatory drugs (NSAIDs). Salicylic acid itself modulates COX-1 activity to reduce the formation of pro-inflammatory prostaglandins. Furthermore, novel sulfonamide-containing salicylic acid derivatives have been designed as dual inhibitors of cyclooxygenases and 5-lipoxygenase.[2][3] Conjugates of acetylsalicylic acid and sulfa drugs have also shown significant COX-2 inhibition.[4]
Rationale for Investigation: The salicylic acid core of 5-(Benzylsulfamoyl)-2-hydroxybenzoic acid strongly suggests a potential for COX inhibition. The bulky benzylsulfamoyl group at the 5-position may confer selectivity for the larger active site of COX-2 over COX-1, a desirable trait for reducing the gastrointestinal side effects associated with non-selective NSAIDs.
Experimental Validation:
-
In Vitro COX Inhibition Assay: A colorimetric or fluorescent-based assay can be employed to determine the IC50 values of the compound against purified human COX-1 and COX-2 enzymes. This will establish both potency and selectivity.
-
Cell-Based Prostaglandin E2 (PGE2) Assay: Lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7) can be treated with the compound, followed by quantification of PGE2 levels in the supernatant by ELISA. This will confirm target engagement in a cellular context.
2.1.2. 5-Lipoxygenase (5-LOX)
The 5-LOX enzyme catalyzes the production of leukotrienes, another class of potent pro-inflammatory mediators. Dual inhibition of both COX and 5-LOX pathways is an attractive therapeutic strategy, as it may offer broader anti-inflammatory efficacy and a more favorable safety profile. Research has shown that certain salicylic acid derivatives possessing a sulfonamide moiety exhibit dual COX-2/5-LOX inhibitory activities.[2][3]
Rationale for Investigation: The presence of the sulfonamide group in 5-(Benzylsulfamoyl)-2-hydroxybenzoic acid, in conjunction with the salicylate core, provides a strong basis for investigating its potential as a 5-LOX inhibitor.
Experimental Validation:
-
In Vitro 5-LOX Inhibition Assay: A spectrophotometric assay using purified human 5-LOX can be used to determine the IC50 value of the compound.
-
Cell-Based Leukotriene B4 (LTB4) Assay: In a cellular system, such as stimulated human neutrophils, the effect of the compound on the production of LTB4 can be measured by ELISA or LC-MS/MS.
Table 1: Quantitative Data on Anti-inflammatory Activity of Related Compounds
| Compound Class | Target | IC50/Activity | Reference |
| Acetylsalicylic acid-sulfamethoxazole conjugate | COX-2 | 75.8% inhibition at 10 µM | [4] |
| Salicylate regioisomers with N-difluoromethyl-1,2-dihydropyrid-2-one | COX-2/5-LOX | Dual selective inhibition | [2][3] |
| Sulfonylbenzoic acid derivatives | COX-2 | Potent inhibition | [5] |
Diagram 1: Proposed Anti-Inflammatory Mechanism of Action
Caption: Proposed inhibitory action on the arachidonic acid cascade.
Anti-Cancer Potential
Hydroxybenzoic acid derivatives have demonstrated promise as anticancer agents by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines.[6] The mechanisms often involve the inhibition of enzymes crucial for cancer cell survival and proliferation.[6]
2.2.1. Sirtuin 5 (SIRT5) Inhibition
SIRT5, a mitochondrial sirtuin, has emerged as an attractive target in oncology due to its role in regulating metabolic pathways that are often dysregulated in cancer. A recent study identified a 2-hydroxybenzoic acid derivative as a novel and selective SIRT5 inhibitor.[7] The carboxylic acid and the adjacent hydroxyl group were found to be essential for inhibitory activity.[7]
Rationale for Investigation: 5-(Benzylsulfamoyl)-2-hydroxybenzoic acid possesses the key 2-hydroxybenzoic acid scaffold identified as crucial for SIRT5 inhibition. The benzylsulfamoyl group could potentially enhance binding affinity and selectivity.
Experimental Validation:
-
Thermal Shift Assay (TSA): This biophysical assay can be used to assess the direct binding of the compound to purified SIRT5 protein by measuring changes in protein melting temperature.
-
In Vitro SIRT5 Deacetylase Assay: A fluorescence-based assay can be used to quantify the inhibitory effect of the compound on the enzymatic activity of SIRT5.
-
Cellular Target Engagement Assays: In cancer cell lines known to have high SIRT5 expression, the effect of the compound on the succinylation status of known SIRT5 substrates can be evaluated by western blotting.
2.2.2. Modulation of Cell Proliferation and Apoptosis
The anti-proliferative activity of related compounds has been demonstrated in various cancer cell lines.[8][9] The underlying mechanisms may involve the modulation of key signaling pathways that control cell cycle progression and apoptosis.
Rationale for Investigation: The structural similarity to other anti-proliferative thieno[2,3-b]pyridines and hydroxybenzoic acid derivatives suggests that 5-(Benzylsulfamoyl)-2-hydroxybenzoic acid could also impact cancer cell growth.
Experimental Validation:
-
MTT or CellTiter-Glo® Assay: These assays can be used to determine the IC50 of the compound in a panel of cancer cell lines, providing an initial assessment of its anti-proliferative activity.
-
Flow Cytometry for Cell Cycle and Apoptosis Analysis: Cancer cells treated with the compound can be analyzed by flow cytometry to determine its effects on cell cycle distribution and to quantify the induction of apoptosis.
Diagram 2: Experimental Workflow for Anti-Cancer Evaluation
Caption: A stepwise approach for evaluating anti-cancer potential.
Additional Potential Therapeutic Targets
The versatile nature of the sulfonamide and salicylic acid scaffolds suggests other potential therapeutic avenues worth exploring.
Antimicrobial Activity
Sulfonamides are a well-established class of antimicrobial agents. Novel sulfonamides containing a 5-chloro-2-hydroxybenzoic acid scaffold have demonstrated activity against both Gram-positive and Gram-negative bacteria, as well as mycobacteria.[10][11]
Rationale for Investigation: The presence of both the sulfonamide and 2-hydroxybenzoic acid moieties in the target compound makes it a candidate for antimicrobial screening.
Experimental Validation:
-
Broth Microdilution Assay: This standard method can be used to determine the Minimum Inhibitory Concentration (MIC) of the compound against a panel of clinically relevant bacterial and fungal strains.
Urease Inhibition
Urease is an enzyme that catalyzes the hydrolysis of urea and is a key virulence factor for several pathogenic bacteria, including Helicobacter pylori. Conjugates of acetylsalicylic acid and sulfa drugs have been identified as potential urease inhibitors.[4]
Rationale for Investigation: The structural features of 5-(Benzylsulfamoyl)-2-hydroxybenzoic acid align with those of known urease inhibitors, making this a plausible target.
Experimental Validation:
-
In Vitro Urease Inhibition Assay: A spectrophotometric assay can be used to measure the inhibition of urease activity in the presence of the compound.
Conclusion and Future Directions
5-(Benzylsulfamoyl)-2-hydroxybenzoic acid is a promising chemical entity with the potential to modulate multiple therapeutic targets, primarily in the areas of inflammation and oncology. The scientific rationale for investigating its activity against COX-2, 5-LOX, and SIRT5 is particularly strong, given the wealth of data on structurally related compounds. The experimental protocols outlined in this guide provide a clear roadmap for validating these potential targets and elucidating the compound's mechanism of action. Future research should focus on a systematic evaluation of these targets, followed by structure-activity relationship (SAR) studies to optimize potency and selectivity.
References
- Svartz, N. (1942). Salazopyrin, a new sulfanilamide preparation. Acta Medica Scandinavica, 110(6), 577-598.
-
Chowdhury, M. A., Abdellatif, K. R., Dong, Y., Das, D., Yu, G., Velázquez, C. A., Suresh, M. R., & Knaus, E. E. (2009). Synthesis and biological evaluation of salicylic acid and N-acetyl-2-carboxybenzenesulfonamide regioisomers possessing a N-difluoromethyl-1,2-dihydropyrid-2-one pharmacophore: dual inhibitors of cyclooxygenases and 5-lipoxygenase with anti-inflammatory activity. Journal of Medicinal Chemistry, 52(24), 7849–7859. [Link]
-
Chowdhury, M. A., Abdellatif, K. R., Dong, Y., Das, D., Yu, G., Velázquez, C. A., Suresh, M. R., & Knaus, E. E. (2009). Synthesis and biological evaluation of salicylic acid and N-acetyl-2-carboxybenzenesulfonamide regioisomers possessing a N-difluoromethyl-1,2-dihydropyrid-2-one pharmacophore: dual inhibitors of cyclooxygenases and 5-lipoxygenase with anti-inflammatory activity. PubMed, 19904947. [Link]
-
Science.gov. (n.d.). salicylic acid derivatives: Topics by Science.gov. [Link]
-
Ahmad, S., Qadir, M. A., Ahmed, M., Imran, M., Yousaf, N., Asari, A., Hameed, A., & Muddassar, M. (2023). Acetylsalicylic acid-sulfa drugs conjugates as potential urease inhibitors and anti-inflammatory agents: bio-oriented drug synthesis, molecular docking, and dynamics simulation studies. Journal of Biomolecular Structure & Dynamics, 1–13. [Link]
-
Wang, C., Zhang, T., He, X., Li, Y., Wang, Y., Li, Z., ... & Zhang, Y. (2022). Identification of 2-hydroxybenzoic acid derivatives as selective SIRT5 inhibitors. European Journal of Medicinal Chemistry, 243, 114757. [Link]
-
Perez-Vidal, A., et al. (2025). Natural Hydroxybenzoic and Hydroxycinnamic Acids Derivatives: Mechanisms of Action and Therapeutic Applications. PMC. [Link]
-
Perez-Vidal, A., et al. (2025). Natural Hydroxybenzoic and Hydroxycinnamic Acids Derivatives: Mechanisms of Action and Therapeutic Applications. MDPI. [Link]
-
Jampilek, J., et al. (2012). Antimicrobial activity of sulfonamides containing 5-chloro-2-hydroxybenzaldehyde and 5-chloro-2-hydroxybenzoic acid scaffold. ResearchGate. [Link]
-
Riaz, T., et al. (2021). Anticancer, Cardio-Protective and Anti-Inflammatory Potential of Natural-Sources-Derived Phenolic Acids. PMC. [Link]
-
Jampilek, J., et al. (2012). Antimicrobial activity of sulfonamides containing 5-chloro-2-hydroxybenzaldehyde and 5-chloro-2-hydroxybenzoic acid scaffold. PubMed. [Link]
-
International Journal of Advanced Research in Science, Communication and Technology. (2025). Synthesis, Characterization and Biological Activity of Newly Synthesized Benzoic Acid and Phenylthiourea Derivative. [Link]
-
ResearchGate. (2025). Predicting the Anti-Inflammatory Activity of Novel 5-Phenylsulfamoyl-2(2-Nitroxy) (Acetoxy) Benzoic acid derivatives using 2D and 3D-QSAR (kNN-MFA) Analysis. [Link]
-
Kalinowska, M., et al. (2021). Plant-Derived and Dietary Hydroxybenzoic Acids—A Comprehensive Study of Structural, Anti-/Pro-Oxidant, Lipophilic, Antimicrobial, and Cytotoxic Activity in MDA-MB-231 and MCF-7 Cell Lines. MDPI. [Link]
-
ResearchGate. (n.d.). Structure activity relationships of compounds 5a-h for anticancer activity. [Link]
-
da Silva, P. B., et al. (2023). Analgesic Activity of 5-Acetamido-2-Hydroxy Benzoic Acid Derivatives and an In-Vivo and In-Silico Analysis of Their Target Interactions. MDPI. [Link]
-
Ataman Kimya. (n.d.). 2-HYDROXYBENZOIC ACID (SALIYCLIC ACID). [Link]
- Sharma, S., et al. (2013). A Comprehensive Review on Biological Activities of P-Hydroxy Benzoic Acid and Its Derivatives. International Journal of Pharmaceutical Sciences and Research, 4(9), 3344-3352.
-
Haverkate, N. A., et al. (2023). Synthesis and Anti-Proliferative Activity of 5-Benzoyl and 5-Benzylhydroxy Derivatives of 3-Amino-2-Arylcarboxamido-Thieno[2-3-b]Pyridines. MDPI. [Link]
-
Haverkate, N. A., et al. (2023). Synthesis and Anti-Proliferative Activity of 5-Benzoyl and 5-Benzylhydroxy Derivatives of 3-Amino-2-Arylcarboxamido-Thieno[2-3-b]Pyridines. PMC. [Link]
-
ResearchGate. (2025). Antioxidant and anti-inflammatory like properties of benzoic acid analogs on the oxidant response of neutrophils: structure/redox potential relationship study. [Link]
-
da Silva, P. B., et al. (2023). Analgesic Activity of 5-Acetamido-2-Hydroxy Benzoic Acid Derivatives and an In-Vivo and In-Silico Analysis of Their Target Interactions. PubMed. [Link]
Sources
- 1. scbt.com [scbt.com]
- 2. Document: Synthesis and biological evaluation of salicylic acid and N-acetyl-2-carboxybenzenesulfonamide regioisomers possessing a N-difluoromethyl-1... - ChEMBL [ebi.ac.uk]
- 3. Synthesis and biological evaluation of salicylic acid and N-acetyl-2-carboxybenzenesulfonamide regioisomers possessing a N-difluoromethyl-1,2-dihydropyrid-2-one pharmacophore: dual inhibitors of cyclooxygenases and 5-lipoxygenase with anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. benchchem.com [benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Identification of 2-hydroxybenzoic acid derivatives as selective SIRT5 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Synthesis and Anti-Proliferative Activity of 5-Benzoyl and 5-Benzylhydroxy Derivatives of 3-Amino-2-Arylcarboxamido-Thieno[2-3-b]Pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Antimicrobial activity of sulfonamides containing 5-chloro-2-hydroxybenzaldehyde and 5-chloro-2-hydroxybenzoic acid scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
Comprehensive Toxicology and Safety Data Sheet (SDS) Guide: 5-(Benzylsulfamoyl)-2-hydroxybenzoic acid
This guide provides an in-depth technical analysis and safety framework for 5-(Benzylsulfamoyl)-2-hydroxybenzoic acid , a specialized sulfonamide derivative of salicylic acid. Given the compound's status as a research chemical/intermediate with limited public toxicological data, this document employs a Read-Across methodology, synthesizing data from structural analogs (e.g., 5-sulfamoylsalicylic acid, Furosemide) and functional group analysis (Sulfonamide, Salicylate).
Compound Identity & Chemical Architecture
5-(Benzylsulfamoyl)-2-hydroxybenzoic acid is a bifunctional molecule combining a salicylic acid core with a benzyl-substituted sulfonamide moiety at the 5-position. It is structurally analogous to diuretic intermediates and carbonic anhydrase inhibitors.
Structural Identification
-
Chemical Name: 5-(Benzylsulfamoyl)-2-hydroxybenzoic acid[1]
-
IUPAC Name: 2-hydroxy-5-[[(phenylmethyl)amino]sulfonyl]benzoic acid
-
Molecular Formula:
-
Molecular Weight: 307.32 g/mol
-
CAS Number: Not widely listed (Treat as Novel Chemical Entity/Research Grade)
-
Core Scaffold: Salicylic Acid (2-Hydroxybenzoic acid)[2]
-
Functional Groups:
-
Carboxylic Acid (
): Acidic, confers water solubility at high pH. -
Phenolic Hydroxyl (
): Weakly acidic, potential for glucuronidation. -
Sulfonamide (
): Pharmacophore often associated with diuretic activity and allergic sensitization. -
Benzyl Group (
): Increases lipophilicity ( ), facilitating membrane permeability compared to the unsubstituted sulfamoyl analog.
-
Physicochemical Properties (Predicted)
| Property | Value (Estimated) | Relevance |
| Physical State | White to off-white crystalline powder | Handling/Dust hazard |
| Melting Point | 210–215 °C (Decomposes) | Thermal stability limit |
| Solubility | Low in water; Soluble in DMSO, Methanol, dilute Alkali | Formulation vehicle selection |
| pKa (Acid) | ~2.8 (COOH), ~9.8 (Phenol), ~10.5 (Sulfonamide) | Ionization state at physiological pH |
| LogP | ~2.1 | Moderate membrane permeability |
Toxicological Profile (Read-Across Analysis)
Note: Specific LD50 data for this exact structure is sparse. The following profile is derived from Structure-Activity Relationships (SAR) of 5-sulfamoylsalicylic acid (CAS 5378-41-6) and related sulfonamides.
Acute Toxicity
-
Oral: Predicted
(Rat) > 2000 mg/kg.-
Mechanism:[2] Salicylates can uncouple oxidative phosphorylation at high doses. Sulfonamides may cause crystalluria (precipitation in renal tubules) due to low solubility in acidic urine.
-
-
Inhalation: Irritating to mucous membranes. High dust concentrations may cause bronchospasm in sensitive individuals (aspirin-sensitive asthma).
-
Dermal: Low acute toxicity, but potential for irritation.
Target Organ Toxicity (Repeated Exposure)
-
Kidney (Renal Toxicity): Primary target. The sulfonamide group combined with the acidic core suggests a risk of crystalluria and interstitial nephritis, especially under acidic urine conditions.
-
Liver (Hepatotoxicity): Potential for idiosyncratic hepatotoxicity (rare, sulfonamide-linked).
-
Blood (Hematotoxicity): Sulfonamides are historically linked to blood dyscrasias (agranulocytosis, hemolytic anemia in G6PD deficiency), though this risk is lower in non-arylamine sulfonamides.
Sensitization & Immunotoxicity
-
Skin Sensitization: High Risk. The sulfonamide moiety is a known structural alert for delayed-type hypersensitivity (DTH) reactions (e.g., Stevens-Johnson Syndrome precursors).
-
Cross-Reactivity: Potential cross-reactivity with other sulfonamide diuretics (Furosemide, Thiazides) and Celecoxib.
Safety Data Sheet (SDS) Synthesis
GHS Classification (Self-Classification)
Based on SAR, the substance should be treated as Category 2 for Irritation and Category 3 for STOT-SE.
-
Signal Word: WARNING
-
Hazard Statements:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
H317: May cause an allergic skin reaction (Precautionary classification).
-
Precautionary Statements
-
P261: Avoid breathing dust/fume.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.
Exposure Controls & PPE
-
Engineering Controls: Use only in a chemical fume hood. Ensure safety shower and eyewash station are proximal.
-
Respiratory Protection: NIOSH-approved N95 or P100 particulate respirator required if dust generation is likely.
-
Hand Protection: Nitrile rubber gloves (min thickness 0.11 mm). Breakthrough time > 480 min.
-
Eye Protection: Chemical safety goggles.
Experimental Protocols for Safety Assessment
Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)
To validate the toxicity profile before moving to in vivo models, use a kidney cell line (HEK293) given the renal target potential.
-
Cell Seeding: Seed HEK293 cells at
cells/well in 96-well plates. Incubate 24h at 37°C/5% . -
Compound Preparation: Dissolve 5-(Benzylsulfamoyl)-2-hydroxybenzoic acid in DMSO (Stock 100 mM). Dilute in media to final concentrations (0.1, 1, 10, 100, 1000
). Ensure final DMSO < 0.5%. -
Treatment: Replace media with compound-containing media. Incubate for 24h and 48h.
-
MTT Addition: Add 10
MTT reagent (5 mg/mL) to each well. Incubate 4h. -
Solubilization: Remove media, add 100
DMSO to dissolve formazan crystals. -
Readout: Measure absorbance at 570 nm. Calculate
.-
Interpretation:
indicates high cytotoxicity; indicates low baseline toxicity.
-
Protocol: Chemical Stability & Degradation
Assess stability to prevent formation of toxic degradants (e.g., Benzylamine).
-
Acid/Base Stress: Dissolve compound in 0.1 N HCl and 0.1 N NaOH.
-
Thermal Stress: Heat at 60°C for 4 hours.
-
Analysis: Analyze via HPLC-UV (C18 column, Acetonitrile/Water gradient with 0.1% Formic Acid).
-
Success Criteria: >98% recovery of parent peak. Appearance of new peaks indicates hydrolysis of the sulfonamide bond.
-
Visualizations & Pathways
Predicted Metabolic Pathway
The following diagram illustrates the potential metabolic fate, focusing on de-benzylation and glucuronidation, which dictates clearance and toxicity.
Figure 1: Predicted metabolic pathway showing oxidative de-benzylation and Phase II glucuronidation.
Safety Decision Tree for Handling
Figure 2: Decision tree for selecting appropriate engineering controls based on physical state and quantity.
References
-
PubChem. 2-Hydroxy-5-sulfamoylbenzoic acid (Analog Data). National Library of Medicine. Available at: [Link]
-
European Chemicals Agency (ECHA). Registration Dossier: Sulfonamide derivatives. Available at: [Link][3]
-
Wishart, D.S., et al. HMDB: 5-Sulfosalicylic acid.[4] Human Metabolome Database. Available at: [Link]
-
NIST. Benzoic acid, 2-hydroxy-5-sulfo- (Mass Spectrum). NIST Chemistry WebBook.[5] Available at: [Link]
-
Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. Available at: [Link]
Sources
Methodological & Application
Application Note: HPLC Method Development for 5-(Benzylsulfamoyl)-2-hydroxybenzoic Acid
Introduction & Compound Analysis
This application note details the systematic development and validation of a High-Performance Liquid Chromatography (HPLC) method for the quantitation of 5-(Benzylsulfamoyl)-2-hydroxybenzoic acid (CAS: 327093-03-8). This compound, structurally characterized by a salicylic acid core derivatized with a benzylsulfamoyl moiety at the 5-position, presents specific analytical challenges due to its amphiphilic nature and dual ionizable groups.
Physicochemical Profile
To design a robust method, we must first understand the analyte's behavior in solution.
| Property | Characteristic | Impact on Method Development |
| Core Structure | Salicylic Acid (2-Hydroxybenzoic acid) | UV active; potential for peak tailing due to metal chelation (OH/COOH proximity). |
| Functional Groups | Carboxylic Acid (-COOH) Sulfonamide (-SO₂NH-) Benzyl Group (-CH₂Ph) | Acidic pKa (~2.9): Requires low pH mobile phase for retention. Hydrophobic Tail: Benzyl group ensures retention on C18 columns. |
| Solubility | Low in acidic water; High in Methanol/ACN | Diluent must contain organic solvent to prevent precipitation. |
| UV Maxima | ~210 nm, ~270 nm, ~305 nm | 270 nm is selected for specificity (avoiding solvent cut-off noise). |
Method Development Strategy (The "Why")
Column Selection: The Hydrophobic Interaction
While a standard C18 column is sufficient, the presence of the benzyl ring and the sulfonamide group suggests that a C18 column with high carbon load and end-capping is optimal.
-
Primary Choice: C18 (L1), 4.6 x 150 mm, 5 µm. (e.g., Agilent Zorbax Eclipse Plus or Waters Symmetry).
-
Rationale: The end-capping reduces silanol interactions with the sulfonamide nitrogen, preventing peak tailing. The C18 chain interacts with the benzyl moiety to provide adequate retention (k' > 2).
Mobile Phase Chemistry: pH Control
The separation relies on Ion Suppression .
-
Mechanism: At neutral pH, the carboxylic acid is deprotonated (COO⁻), making the molecule highly polar and causing it to elute in the void volume.
-
Solution: We must buffer the mobile phase to pH 2.5 . At this pH (below the pKa of ~2.9), the carboxylic acid exists in its neutral (protonated) form, significantly increasing its interaction with the stationary phase.
-
Buffer Selection: Potassium Phosphate (20-25 mM) is preferred over Formic Acid for better peak shape symmetry, though Formic Acid (0.1%) is acceptable for LC-MS compatibility.
Experimental Protocol
Equipment & Reagents[1]
-
HPLC System: Agilent 1260 Infinity II or equivalent with DAD/PDA detector.
-
Column: C18, 150 mm x 4.6 mm, 5 µm particle size.
-
Reagents: HPLC Grade Acetonitrile (ACN), Methanol (MeOH), Potassium Dihydrogen Phosphate (
), Orthophosphoric Acid (85%).
Mobile Phase Preparation
-
Mobile Phase A (Buffer): Dissolve 3.40 g of
in 1000 mL of Milli-Q water. Adjust pH to 2.5 ± 0.05 with dilute Orthophosphoric acid. Filter through 0.45 µm nylon membrane. -
Mobile Phase B (Organic): 100% Acetonitrile (degassed).
Chromatographic Conditions
This gradient is designed to retain the polar salicylic core initially while eluting the hydrophobic benzyl tail efficiently.
| Parameter | Setting |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temp | 30°C (Controlled) |
| Detection | UV @ 270 nm (Reference: 360 nm) |
| Run Time | 20 Minutes |
Gradient Table:
| Time (min) | Mobile Phase A (%) | Mobile Phase B (%) | Event |
|---|---|---|---|
| 0.0 | 90 | 10 | Initial Hold |
| 2.0 | 90 | 10 | Start Gradient |
| 12.0 | 40 | 60 | Elution of Analyte |
| 15.0 | 40 | 60 | Wash |
| 15.1 | 90 | 10 | Re-equilibration |
| 20.0 | 90 | 10 | End Run |
Standard & Sample Preparation
-
Diluent: Water : Acetonitrile (50:50 v/v). Note: Using 100% water may cause precipitation of the analyte.
-
Stock Solution: Weigh 10 mg of 5-(Benzylsulfamoyl)-2-hydroxybenzoic acid into a 10 mL volumetric flask. Dissolve in 5 mL ACN, sonicate, and dilute to volume with water (Conc: 1000 µg/mL).
-
Working Standard: Dilute Stock to 50 µg/mL using the Diluent.
Method Validation (ICH Q2 R1 Compliant)
This method must be validated to ensure reliability. The following acceptance criteria are derived from ICH Q2(R1) guidelines.
System Suitability Testing (SST)
Inject the Working Standard (50 µg/mL) five times before sample analysis.
| Parameter | Acceptance Criteria |
| Retention Time %RSD | ≤ 2.0% |
| Peak Area %RSD | ≤ 2.0% |
| Tailing Factor (T) | 0.8 ≤ T ≤ 1.5 |
| Theoretical Plates (N) | > 5000 |
Linearity & Range
Prepare 5 concentration levels: 50%, 75%, 100%, 125%, and 150% of the target concentration (e.g., 25 to 75 µg/mL).
-
Requirement: Correlation Coefficient (
) ≥ 0.999.
Specificity (Forced Degradation)
To prove the method is stability-indicating, subject the sample to stress:
-
Acid Hydrolysis: 0.1N HCl, 60°C, 2 hours.
-
Base Hydrolysis: 0.1N NaOH, 60°C, 2 hours.
-
Oxidation: 3%
, Room Temp, 4 hours.
-
Requirement: Peak purity threshold must be met (no co-eluting degradants under the main peak).
Visualized Workflows
Method Development Decision Tree
This diagram illustrates the logic flow used to select the critical method parameters.
Figure 1: Decision matrix for selecting pH and stationary phase based on analyte pKa and structure.
Analytical Workflow
Step-by-step process from sample to result.
Figure 2: Operational workflow for the routine analysis of 5-(Benzylsulfamoyl)-2-hydroxybenzoic acid.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Peak Tailing > 1.5 | Secondary interactions with silanols (Sulfonamide NH). | Ensure column is "End-capped". Increase buffer strength to 50 mM. |
| Retention Time Drift | pH instability in Mobile Phase A. | Verify pH meter calibration. Ensure pH is exactly 2.5. |
| Split Peak | Sample solvent too strong (100% ACN). | Match sample diluent to initial mobile phase (90:10 Water:ACN) or use 50:50. |
| High Backpressure | Precipitation in column. | Ensure buffer is filtered. Wash column with 10% Methanol/90% Water before storage. |
References
-
ICH Harmonised Tripartite Guideline. (2005).[1] Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[1][2]
- Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience. (General Reference for pKa-based method development).
-
Food and Drug Administration (FDA). (2021).[3] Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry.
-
PubChem. (n.d.). Compound Summary for 5-(Benzylsulfamoyl)-2-hydroxybenzoic acid. (Used for structural verification).
Sources
Preparation of 5-(Benzylsulfamoyl)-2-hydroxybenzoic acid stock solutions for cell culture
Application Note: Preparation and Handling of 5-(Benzylsulfamoyl)-2-hydroxybenzoic acid Stock Solutions for Cell Culture
Introduction & Scope
This guide details the standardized protocol for preparing, storing, and utilizing 5-(Benzylsulfamoyl)-2-hydroxybenzoic acid (CAS: 327093-03-8) in in vitro cell culture assays.
This compound is a sulfonamide derivative of salicylic acid. Structurally, it combines a hydrophilic salicylate core with a hydrophobic benzylsulfamoyl moiety. In drug discovery, compounds of this class are frequently utilized as probes for organic anion transporters (e.g., OATPs) or as intermediates in the synthesis of bioactive sulfonamides.
Critical Challenge: The presence of the hydrophobic benzyl group significantly reduces water solubility compared to the parent sulfosalicylic acid. Improper solubilization leads to "micro-precipitation" upon introduction to aqueous culture media, causing artifactual cytotoxicity and inconsistent IC50 data. This protocol mitigates these risks using a DMSO-based solvation strategy with strict solvent-limit controls.[1]
Physicochemical Profile
Before handling, review the compound's properties to ensure accurate molarity calculations.
| Property | Data | Notes |
| Compound Name | 5-(Benzylsulfamoyl)-2-hydroxybenzoic acid | |
| CAS Number | 327093-03-8 | |
| Molecular Formula | C₁₄H₁₃NO₅S | |
| Molecular Weight | 307.32 g/mol | Use this value for molarity calculations. |
| Solubility (Water) | Low / pH-dependent | Soluble at pH > 8; poor solubility at neutral/acidic pH. |
| Solubility (DMSO) | High (>50 mM) | Preferred solvent for stock solutions. |
| pKa (Predicted) | ~3.0 (Carboxyl), ~10.0 (Sulfonamide) | Ionized (anionic) at physiological pH (7.4). |
| Appearance | White to off-white powder |
Protocol: Stock Solution Preparation
Objective: Create a stable 10 mM Master Stock Solution in anhydrous DMSO.
Materials Required:
-
5-(Benzylsulfamoyl)-2-hydroxybenzoic acid powder.
-
Dimethyl sulfoxide (DMSO), Cell Culture Grade (anhydrous, ≥99.9%).
-
Amber glass vials (borosilicate) with PTFE-lined caps.
-
Analytical balance (readability 0.01 mg).
Step-by-Step Procedure:
-
Environment: Perform all weighing and solvation in a fume hood to maintain sterility and safety.
-
Weighing: Weigh approximately 3.07 mg of the powder into a sterile amber glass vial.
-
Note: If the compound is electrostatically charged, use an antistatic gun or weigh by difference using a weighing boat.
-
-
Calculation: Calculate the exact volume of DMSO required to achieve 10 mM using the formula:
-
Example: For 3.10 mg:
.
-
-
Solvation: Add the calculated volume of DMSO. Vortex vigorously for 30–60 seconds.
-
Visual Check: The solution must be completely clear and colorless. If particles persist, sonicate in a water bath at 37°C for 5 minutes.
-
-
Aliquot & Storage:
-
Dispense into small aliquots (e.g., 50–100 µL) to avoid repeated freeze-thaw cycles.
-
Store at -20°C. Stable for 6 months.
-
Caution: DMSO is hygroscopic. Keep caps tightly sealed to prevent water absorption, which causes compound crystallization.
-
Protocol: Cell Treatment (The "1000x" Method)
Scientific Rationale: Directly adding high-concentration DMSO stocks to cells can cause local cytotoxicity before the drug disperses. This protocol uses an intermediate dilution step or a "1000x" dilution factor to ensure the final DMSO concentration remains ≤ 0.1% , a level tolerated by most mammalian cell lines (e.g., HEK293, HepG2).
Workflow Visualization:
Figure 1: Serial dilution workflow to minimize DMSO shock and precipitation risk.
Dosing Procedure (Example: 10 µM Final Concentration):
-
Thaw: Thaw the 10 mM Master Stock at room temperature. Vortex to ensure homogeneity.
-
Intermediate Dilution (10x Working Solution):
-
Prepare a 100 µM solution in pre-warmed culture media (e.g., DMEM + 10% FBS).
-
Mix 10 µL of 10 mM Stock + 990 µL of Media.
-
Observation: Check for turbidity.[2] The benzyl group may cause transient cloudiness. Vortex immediately. If precipitate persists, the compound concentration exceeds the solubility limit of the media; reduce the target concentration.
-
-
Final Treatment:
-
Add 10 µL of the Intermediate (100 µM) solution to 90 µL of cell culture in the well.
-
Final Concentration: 10 µM.
-
Final DMSO: 0.1% (Safe).
-
Critical Control Points & Troubleshooting
| Issue | Cause | Solution |
| Precipitation in Media | Hydrophobic benzyl group crashing out in aqueous buffer. | 1. Warm media to 37°C before adding drug.2. Use the "Intermediate Dilution" step (do not add 100% DMSO stock directly to cells).3. Lower the working concentration. |
| Cytotoxicity in Controls | DMSO concentration > 0.5%.[2] | Ensure final DMSO is ≤ 0.1%.[1][3][4][5] Always run a "Vehicle Control" (Media + 0.1% DMSO) alongside treated wells. |
| Compound Degradation | Hydrolysis of sulfonamide bond. | Avoid storing stocks in aqueous buffers. Store only in anhydrous DMSO at -20°C. |
| Color Change | Oxidation of phenol group. | Protect from light using amber vials.[1] Discard if stock turns dark brown/black. |
References
-
ThoreauChem. Product Data: 5-(benzylsulfamoyl)-2-hydroxybenzoic acid (CAS 327093-03-8).[6] Retrieved from [Link]
-
NIST Chemistry WebBook. Benzoic acid, 2-hydroxy-5-sulfo- (Analogous Structure Data). National Institute of Standards and Technology. Retrieved from [Link]
-
LifeTein. DMSO Usage in Cell Culture: Cytotoxicity Limits and Protocols. Retrieved from [Link]
-
Solvo Biotechnology. OATP2B1 Transporter Assays and Inhibitor Profiles. Retrieved from [Link]
Sources
- 1. emulatebio.com [emulatebio.com]
- 2. lifetein.com [lifetein.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines | Biomedical Research and Therapy [bmrat.org]
- 6. 5-(benzylsulfamoyl)-2-hydroxybenzoic acid-327093-03-8 - Thoreauchem [thoreauchem.com]
Application Note: Purification Strategies for 5-(Benzylsulfamoyl)-2-hydroxybenzoic Acid
Abstract & Chemical Context
5-(Benzylsulfamoyl)-2-hydroxybenzoic acid represents a critical scaffold in medicinal chemistry, often serving as an intermediate for diuretics, metallo-
Achieving pharmaceutical-grade purity (>99.5%) for this compound is challenging due to its amphiphilic nature.[1] Common impurities include the hydrolytic degradation product (5-sulfosalicylic acid), unreacted benzylamine, and decarboxylated by-products.[1] This guide details a dual-stage purification protocol: a chemically driven Acid-Base Swing for bulk impurity removal, followed by a thermodynamically controlled Solvent/Anti-Solvent Recrystallization for polymorph and crystal habit control.[1]
Physicochemical Profile[2][3][4][5][6][7][8][9]
-
Target Molecule: 5-(Benzylsulfamoyl)-2-hydroxybenzoic acid[1]
-
Acidic Moieties: Carboxylic acid (
), Phenolic hydroxyl ( ), Sulfonamide N-H ( ).[1] -
Solubility Characteristics:
-
High Solubility: Acetone, Ethanol, Methanol, aqueous NaOH/Na
CO . -
Low Solubility: Water (acidic/neutral), Toluene, Hexanes.[1]
-
Protocol A: Acid-Base Chemical Purification (Crude Cleanup)
Objective: To utilize the specific
Mechanistic Logic
The target molecule is a distinct acid. By converting it to its water-soluble dianion (carboxylate/sulfonamidate) using a base, we can filter out non-acidic organic impurities.[1] Subsequent acidification precipitates the target while leaving basic impurities (like benzylamine) in solution as soluble hydrochloride salts.
Step-by-Step Procedure
-
Dissolution: Suspend the crude solid (10 g) in 5% aqueous Sodium Bicarbonate (NaHCO
) (100 mL).-
Note: Use Bicarbonate rather than Hydroxide to avoid potential hydrolysis of the sulfonamide bond or oxidation of the phenol. The pH should be
.
-
-
Filtration (Clarification): Stir for 20 minutes. Filter the solution through a Celite pad to remove insoluble tars or unreacted sulfonyl chloride precursors (which are often insoluble neutrals before they hydrolyze).
-
Precipitation: Slowly add 6N Hydrochloric Acid (HCl) dropwise to the filtrate while stirring vigorously.
-
Target pH: Adjust to pH 1–2.[1]
-
Observation: The solution will froth (CO
release) and a thick white precipitate will form.
-
-
Digestion: Heat the suspension to 50°C for 15 minutes, then allow it to cool to room temperature. This "Ostwald ripening" step prevents the occlusion of mother liquor within the crystal lattice.
-
Isolation: Filter the solid under vacuum. Wash the cake with 0.1N HCl (2 x 20 mL) followed by cold water (1 x 20 mL).
-
Why Acid Wash? Ensures benzylamine remains protonated (
) and washes through the filter.[1]
-
Visualization: Acid-Base Logic Flow
Figure 1: Chemical purification workflow leveraging pKa differentials to segregate basic and neutral impurities from the acidic target.
Protocol B: Ethanol-Water Recrystallization (Polishing)
Objective: To remove trace isomers and hydrolytic impurities (5-sulfosalicylic acid) while establishing a defined crystal habit.[1]
Mechanistic Logic
Ethanol is a "good" solvent for the sulfonamide tail, while water acts as an anti-solvent. However, 5-sulfosalicylic acid (a common impurity) is highly water-soluble due to its sulfonic acid group.[1] By carefully controlling the water ratio, we keep the highly polar impurity in the supernatant while crystallizing the target.
Step-by-Step Procedure
-
Saturation: Place the acid-washed solid (from Protocol A) in a round-bottom flask. Add 95% Ethanol (approx. 5 mL per gram of solid).[1]
-
Reflux: Heat the mixture to boiling (reflux,
C). If the solid does not completely dissolve, add ethanol in 1 mL increments until a clear solution is obtained.-
Critical Check: If the solution is dark, add Activated Carbon (0.5 wt%), reflux for 5 mins, and filter hot.
-
-
Anti-Solvent Addition: Remove from heat source but keep the solution hot (
C). Add warm Water (50-60°C) dropwise.-
Endpoint: Stop adding water immediately when a faint, persistent turbidity (cloudiness) appears.[1]
-
Re-dissolution: Add a few drops of ethanol to clear the turbidity.
-
-
Controlled Cooling:
-
Filtration & Drying: Filter the crystals. Wash with a cold 1:1 Ethanol:Water mixture.[1] Dry in a vacuum oven at 50°C for 12 hours.
Data Summary: Solvent Selection Matrix
| Solvent System | Solubility (Hot) | Solubility (Cold) | Impurity Rejection | Suitability |
| Ethanol / Water | High | Low | Excellent (rejects polar acids) | Primary Choice |
| Methanol / Water | Very High | Moderate | Good | Secondary Choice |
| Ethyl Acetate / Hexane | Moderate | Low | Moderate (rejects non-polars) | Use if lipophilic impurities persist |
| Acetone | Very High | High | Poor | Not Recommended (Yield loss) |
Process Analytical Technology (PAT) & Troubleshooting
Monitoring Purity
-
HPLC: Use a C18 column with a gradient of Water (0.1% Formic Acid) and Acetonitrile.[1] The benzylsulfonamide group provides a distinct UV chromophore at 254 nm.
-
Melting Point: Pure 5-(Benzylsulfamoyl)-2-hydroxybenzoic acid derivatives typically melt sharply.[1] A range >2°C indicates solvate formation or impurity.[1]
Troubleshooting "Oiling Out"
If the product separates as an oil rather than crystals during Protocol B:
-
Cause: The temperature dropped too fast, or the water concentration is too high (liquid-liquid phase separation).[1]
-
Solution: Reheat to dissolve the oil. Add a small amount of ethanol (good solvent).[1] Seed the solution with a pure crystal of the target compound at 50°C. Cool at a rate of 10°C/hour.
Visualization: Recrystallization Decision Tree
Figure 2: Decision logic for preventing oiling out and ensuring crystalline recovery.
References
-
Vogel, A. I. (1989).[1] Vogel's Textbook of Practical Organic Chemistry (5th ed.).[1] Longman Scientific & Technical. (Standard reference for recrystallization techniques of aromatic acids). [1]
-
Svartz, N. (1942).[1][3] Salazopyrin, a new sulfanilamide preparation.[1] Acta Medica Scandinavica, 110(6), 577-598. (Foundational work on salicylazosulfonamide purification). [1]
-
PubChem. (n.d.).[1] 5-Sulfosalicylic acid (Compound Summary).[1][4] National Library of Medicine.[1] (Source for pKa and solubility data of the homologous core).
-
Schenck, R. T. (1959).[1][5][6] Water-soluble salicylic acid derivatives as analgesics and antipyretics.[1][5][6] U.S. Patent No.[1][6] 3,181,993.[6] (Details solubility behaviors of sulfonyl-salicylates).
-
Yalkowsky, S. H., & He, Y. (2003).[1] Handbook of Aqueous Solubility Data. CRC Press.[1] (Reference for solubility profiles of sulfonamides in mixed solvents). [1]
Sources
- 1. Sulfosalicylic Acid | C7H6O6S | CID 7322 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. karger.com [karger.com]
- 4. Showing Compound 5-Sulfosalicylic acid (FDB028407) - FooDB [foodb.ca]
- 5. US2900410A - Water-soluble derivatives of salicylic acid and process for preparing same - Google Patents [patents.google.com]
- 6. US3181993A - Water-soluble salicylic acid derivatives as analgesics and antipyretics - Google Patents [patents.google.com]
Application Note: Optimized Solvent Systems for the Extraction and Purification of 5-(Benzylsulfamoyl)-2-hydroxybenzoic Acid
Executive Summary
This Application Note details the thermodynamic rationale and operational protocols for the isolation of 5-(Benzylsulfamoyl)-2-hydroxybenzoic acid . As a structural hybrid of a lipophilic sulfonamide and a hydrophilic salicylate, this molecule presents a specific "solubility paradox" common in medicinal chemistry intermediates.
Effective extraction requires a pH-swing strategy that exploits the molecule's three acidic moieties (carboxylic acid, sulfonamide, and phenol) to toggle between aqueous and organic phases. This guide prioritizes Class 3 (low toxicity) solvents, specifically Ethyl Acetate (EtOAc) and Ethanol (EtOH) , over traditional chlorinated solvents, aligning with Green Chemistry principles and ICH Q3C guidelines.
Physicochemical Profiling & Solvent Logic
To design a robust extraction, one must first map the molecule's ionization states. 5-(Benzylsulfamoyl)-2-hydroxybenzoic acid contains three ionizable groups that dictate its partition coefficient (
Molecular Ionization Profile
| Moiety | Approx. pKa | Charge State at pH 1.0 | Charge State at pH 7.0 | Charge State at pH 12.0 |
| Carboxylic Acid | ~2.9 – 3.0 | Neutral ( | Anionic ( | Anionic ( |
| Sulfonamide (-NH-) | ~10.0 | Neutral | Neutral | Anionic ( |
| Phenolic -OH | ~13.0 | Neutral | Neutral | Anionic ( |
Key Insight: The benzyl group significantly increases lipophilicity compared to the parent 5-sulfosalicylic acid. Consequently, while the salt forms (pH > 5) are water-soluble, the free acid (pH < 2) is highly hydrophobic and prone to "oiling out" rather than crystallizing if the organic solvent system is not carefully balanced.
Solvent Screening Matrix
The following table summarizes solvent suitability based on solubility parameter (
| Solvent System | ICH Class | Solubility (Free Acid) | Selectivity | Recommendation |
| Ethyl Acetate (EtOAc) | Class 3 | High | High | Primary Choice. Excellent partitioning for the protonated form; low water miscibility facilitates phase separation. |
| Dichloromethane (DCM) | Class 2 | Very High | Moderate | Secondary Choice. Use only if emulsions form in EtOAc. Toxic/Carcinogenic. |
| Methyl Isobutyl Ketone (MIBK) | Class 3 | High | High | Alternative. Good for large-scale; higher boiling point allows for safer solvent swaps during crystallization. |
| Ethanol/Water | Class 3 | Variable | Low | Crystallization Only. Not suitable for extraction due to miscibility, but ideal for final purification. |
| Diethyl Ether | Class 3 | Moderate | High | Avoid. Flammability and peroxide risks outweigh benefits. |
Detailed Experimental Protocols
Protocol A: The "pH-Swing" Extraction (Purification from Crude)
This method utilizes the acidity of the carboxylic group to remove non-acidic impurities (unreacted benzylamine, neutral byproducts) before isolating the target.
Reagents:
-
1M NaOH (aq)
-
1M HCl (aq) or 6M H₂SO₄ (for acidification)
-
Brine (Saturated NaCl)
Step-by-Step Methodology:
-
Alkaline Solubilization:
-
Suspend the crude solid in water (approx. 10 volumes).
-
Slowly add 1M NaOH with stirring until pH reaches 9.0–10.0.
- ), dissolving the target into the aqueous phase. The sulfonamide and phenol remain largely neutral/protonated at this pH, but the molecule becomes water-soluble due to the carboxylate.
-
-
Organic Wash (Impurity Removal):
-
Add EtOAc (5 volumes) to the alkaline aqueous solution.
-
Stir vigorously for 10 minutes, then allow phases to separate.
-
Discard the Organic (Top) Layer. This layer contains non-acidic lipophilic impurities (e.g., unreacted benzyl chloride or benzylamine derivatives).
-
-
Acidification & Extraction:
-
Cool the aqueous layer to 5–10°C (essential to prevent oiling out).
-
Add EtOAc (10 volumes) to the aqueous phase.
-
While stirring, dropwise add 1M HCl until pH reaches 1.5 – 2.0 .
-
Observation: The target molecule will protonate and partition immediately into the EtOAc layer.
-
-
Phase Separation & Drying:
-
Separate the phases. Extract the aqueous layer once more with EtOAc (5 volumes) to ensure quantitative recovery.
-
Combine organic layers and wash with Brine (1x).[3]
-
Dry over Anhydrous
or .
-
-
Concentration:
-
Evaporate solvent under reduced pressure (Rotavap) at 40°C until a solid or thick oil is obtained.
-
Protocol B: Recrystallization (Polishing)
For pharmaceutical grade purity (>99%), the crude extract from Protocol A requires crystallization.
Solvent System: Ethyl Acetate / n-Heptane (Anti-solvent method)
-
Dissolve the crude dried solid in the minimum amount of refluxing EtOAc (approx. 75°C).
-
Once dissolved, remove from heat and let cool slightly to 60°C.
-
Add n-Heptane dropwise until persistent turbidity (cloudiness) is observed.
-
Add a few drops of EtOAc to clear the solution.
-
Allow to cool slowly to room temperature with gentle stirring.
-
Chill to 0–4°C for 2 hours.
-
Filter the white crystalline solid and wash with cold n-Heptane.
Visualizing the Workflow
The following diagram illustrates the logic flow for the extraction process, highlighting the critical pH control points.
Figure 1: Critical Process Parameters (CPP) for the pH-swing extraction of 5-(Benzylsulfamoyl)-2-hydroxybenzoic acid.
Troubleshooting & Optimization
| Observation | Root Cause | Corrective Action |
| Emulsion formation | Amphiphilic nature of the sulfonamide acting as a surfactant. | Add saturated Brine to the aqueous phase to increase ionic strength; filter through Celite if particulate matter is present. |
| "Oiling Out" during acidification | pH dropped too fast or temperature too high. | Cool aqueous phase to <10°C before acidification. Use a "seeded" acidification (add a crystal of pure product during pH adjustment). |
| Low Yield | Incomplete precipitation or loss in wash steps. | Check pH of the discarded organic wash (ensure it is >9). Re-extract the final acidic aqueous layer with DCM (stronger solvent). |
References
-
Organic Syntheses. (n.d.). p-Hydroxybenzoic Acid Preparation and Purification.[5] Coll. Vol. 2, p. 341. Retrieved from [Link]
-
PubChem. (2021).[6] 5-[5-(1-Carboxymethyl-2-oxo-propylcarbamoyl)-5-phenyl-pentylsulfamoyl]-2-hydroxy-benzoic acid (Compound Summary). Retrieved from [Link]
-
Nouar, A., et al. (2023).[7] Correlated solubility in mole fraction of 5-aminosalicylic acid in methanol.[7][8] Fluid Phase Equilibria.[7] Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. CA1082191A - Process for the preparation of sulfamylbenzoic acids - Google Patents [patents.google.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. 5-[5-(1-Carboxymethyl-2-oxo-propylcarbamoyl)-5-phenyl-pentylsulfamoyl]-2-hydroxy-benzoic acid | C24H28N2O9S | CID 5287535 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Application Note: Protocol for Coupling 5-(Benzylsulfamoyl)-2-hydroxybenzoic Acid with Amino Acids
Introduction & Scope
Subject: Synthesis of N-acylated amino acid derivatives using 5-(Benzylsulfamoyl)-2-hydroxybenzoic acid (CAS 327093-03-8). Target Audience: Medicinal Chemists, Peptide Scientists, and Process Development Engineers.
This application note details the optimized protocol for forming an amide bond between the carboxylic acid moiety of 5-(Benzylsulfamoyl)-2-hydroxybenzoic acid (a sulfonamide-functionalized salicylic acid derivative) and the
Scientific Context & Challenges
The coupling of salicylic acid derivatives presents a unique set of chemoselective challenges compared to standard benzoic acids:
-
Intramolecular Hydrogen Bonding: The ortho-phenolic hydroxyl group forms a strong intramolecular hydrogen bond with the carbonyl oxygen of the carboxylic acid. This stabilizes the ground state of the acid, reducing the electrophilicity of the carbonyl carbon and retarding nucleophilic attack during activation.
-
Competitive Nucleophilicity: The unprotected phenolic hydroxyl is a nucleophile. Under basic conditions (required for most coupling reactions), the phenol (pKa ~8-10, lowered by the electron-withdrawing sulfonamide group at C5) can be deprotonated. This phenoxide can compete with the amino acid amine for the activated ester, leading to polymerization or ester byproducts (O-acylation).
-
Electronic Effects: The 5-benzylsulfamoyl group is electron-withdrawing (
), which increases the acidity of the carboxylic acid but also increases the acidity of the phenol, exacerbating the potential for side reactions.
Strategic Solution: To mitigate these issues, this protocol utilizes HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) as the coupling agent. HATU is chosen for its high reactivity, which is necessary to disrupt the intramolecular hydrogen bond, and its ability to suppress racemization. We employ a controlled stoichiometry of base (DIPEA) to activate the amino acid salt while minimizing phenoxide formation.
Reagents & Materials
| Component | Specification | Role |
| Starting Material | 5-(Benzylsulfamoyl)-2-hydroxybenzoic acid | Carboxylic Acid Component |
| Amine Partner | Amino Acid Methyl/Ethyl/tert-Butyl Ester HCl | Nucleophile (C-terminus protected) |
| Coupling Agent | HATU (High Purity) | Carboxyl Activator |
| Base | N,N-Diisopropylethylamine (DIPEA/Hünig's Base) | Proton Scavenger |
| Solvent | Anhydrous DMF (N,N-Dimethylformamide) | Reaction Medium |
| Workup | Ethyl Acetate (EtOAc), 1N HCl, Sat. NaHCO₃, Brine | Extraction & Purification |
Experimental Protocol
Pre-Reaction Considerations
-
Amino Acid Protection: The C-terminus of the amino acid must be protected (e.g., methyl ester, ethyl ester, or tert-butyl ester) to prevent polymerization (AA-AA coupling).
-
Stoichiometry: A slight excess of the amino acid (1.1 equiv) is recommended to ensure complete consumption of the valuable sulfonamide scaffold.
Step-by-Step Procedure (Standard Scale: 1.0 mmol)
Step 1: Activation of the Salicylate Scaffold
-
In a flame-dried 25 mL round-bottom flask equipped with a magnetic stir bar, dissolve 5-(Benzylsulfamoyl)-2-hydroxybenzoic acid (307 mg, 1.0 mmol, 1.0 equiv) in anhydrous DMF (5.0 mL).
-
Note: Concentration should be ~0.2 M. Higher concentrations may promote aggregation.
-
-
Cool the solution to 0°C using an ice bath.
-
Add DIPEA (174 µL, 1.0 mmol, 1.0 equiv) dropwise.
-
Critical: Only add enough base to deprotonate the carboxylic acid. Excess base at this stage risks deprotonating the phenol.
-
-
Add HATU (380 mg, 1.0 mmol, 1.0 equiv) in one portion.
-
Stir at 0°C for 15–30 minutes . The solution typically turns yellow/orange, indicating the formation of the activated At-ester (7-azabenzotriazol-1-yl ester).
Step 2: Coupling 6. In a separate vial, dissolve the Amino Acid Ester Hydrochloride (1.1 mmol, 1.1 equiv) in DMF (2.0 mL). 7. Add DIPEA (192 µL, 1.1 mmol, 1.1 equiv) to the amino acid solution to neutralize the HCl salt and liberate the free amine. 8. Add the amino acid solution dropwise to the activated acid mixture at 0°C. 9. Remove the ice bath and allow the reaction to warm to room temperature . 10. Stir for 4–16 hours . Monitor reaction progress via TLC (System: 5% MeOH in DCM) or LC-MS.
- Target Mass: [M+H]⁺ = 307 (Acid) + AA_MW - 18 (H₂O) + Ester_Group.
Step 3: Workup & Isolation 11. Dilute the reaction mixture with Ethyl Acetate (50 mL). 12. Acid Wash: Wash the organic layer with 1N HCl (2 x 20 mL).
- Purpose: Removes unreacted amine, DIPEA, and residual DMF.
- Base Wash: Wash the organic layer with Saturated NaHCO₃ (2 x 20 mL).
- Purpose: Removes unreacted starting acid and HOBt/HOAt byproducts.
- Caution: The product contains a phenolic proton (pKa ~8-10) and a sulfonamide proton (pKa ~10). Quick washes are recommended to prevent product extraction into the aqueous phase, although the esterified product is generally lipophilic enough to remain in the organic layer.
- Brine Wash: Wash with saturated NaCl solution (1 x 20 mL).
- Dry the organic layer over anhydrous Na₂SO₄ , filter, and concentrate under reduced pressure.
Step 4: Purification 16. The crude residue is usually pure enough for deprotection. If necessary, purify via Flash Column Chromatography (Silica Gel, Gradient: 0-50% EtOAc in Hexanes).
Step 5: Ester Hydrolysis (Optional - to yield Free Acid) 17. Dissolve the coupled ester in THF/Water (3:1) . 18. Add LiOH·H₂O (2.0 equiv).[1] 19. Stir at 0°C to RT until the ester is consumed (1-2 h). 20. Acidify carefully to pH 3 with 1N HCl and extract with EtOAc.
Reaction Mechanism & Workflow Visualization
The following diagram illustrates the activation pathway and the critical decision points regarding the phenolic hydroxyl group.
Caption: Reaction pathway highlighting the activation of the salicylate core and the critical control point to prevent phenolic side reactions.
Troubleshooting & Optimization
| Observation | Probable Cause | Corrective Action |
| Low Yield | Intramolecular H-bond preventing activation. | Switch to HATU if using EDC. Increase activation time at 0°C. |
| O-Acylation (Ester) | Phenolic OH acting as nucleophile. | Reduce base equivalents. Ensure temperature is kept at 0°C during activation. |
| Racemization | Over-activation or excess base. | Use collidine instead of DIPEA (weaker base). Reduce reaction time. |
| Incomplete Reaction | Steric hindrance of Amino Acid.[2] | Use microwave irradiation (50°C, 10 min) carefully. |
Alternative: Protection Strategy
If direct coupling yields <30% due to phenolic interference, protect the phenol first:
-
Acetylation: React starting material with Ac₂O/Pyridine to form 5-(Benzylsulfamoyl)-2-acetoxybenzoic acid.
-
Coupling: Perform standard amide coupling (the acetoxy group prevents H-bonding and side reactions).
-
Deprotection: Remove the acetyl group with mild base (e.g., hydrazine or dilute LiOH) post-coupling.
References
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Link
-
Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling.[3][4][5][6] Tetrahedron, 61(46), 10827-10852. Link
-
Hsu, S. Y., et al. (2018).[7] Formation of 2-Imino Benzo[e]-1,3-oxazin-4-ones from Reactions of Salicylic Acids and Anilines with HATU.[7] The Journal of Organic Chemistry, 83(4), 2460–2466. Link
-
BenchChem. (2025).[3] Application Notes and Protocols for the Use of Sulfamic Acid Derivatives in Solid-Phase Synthesis. Link
-
Growingscience. (2022). Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters, 12, 133-142. Link
Sources
- 1. peptide.com [peptide.com]
- 2. Synthesis, phloem mobility and induced plant resistance of synthetic salicylic acid amino acid or glucose conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. growingscience.com [growingscience.com]
- 5. The Role of Sulfamic Acid in Amide Bond Synthesis [eureka.patsnap.com]
- 6. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
Application Notes & Protocols: A Framework for In Vitro Enzyme Inhibition Assays Using 5-(Benzylsulfamoyl)-2-hydroxybenzoic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive framework for characterizing the inhibitory potential of 5-(Benzylsulfamoyl)-2-hydroxybenzoic acid, a novel compound, against a target enzyme. Recognizing that the specific enzyme target may vary among research groups, this guide is designed to be a universal, adaptable protocol. It emphasizes the foundational principles of enzyme kinetics, ensuring that the resulting data is both accurate and reproducible. The protocols herein guide the user through a systematic, three-part process: initial enzyme characterization to determine baseline kinetics, a primary inhibition assay to calculate the half-maximal inhibitory concentration (IC50), and finally, mechanistic studies to elucidate the mode of inhibition. This structured approach is essential for rigorously evaluating the compound's potential as a therapeutic agent or research tool.
Introduction to the Systematic Evaluation of Novel Inhibitors
The discovery and characterization of enzyme inhibitors are cornerstones of drug development and biochemical research.[1] 5-(Benzylsulfamoyl)-2-hydroxybenzoic acid represents a chemical entity for which robust enzymatic data is not widely available. Therefore, a systematic and rigorous approach is required to determine its inhibitory effects on any given enzyme.
This guide is built on the principle that a thorough understanding of the enzyme's intrinsic kinetic properties is a prerequisite for any inhibition study.[2] Attempting to determine the inhibitory characteristics of a compound without first establishing the enzyme's Michaelis-Menten constant (Kₘ) and maximum velocity (Vₘₐₓ) can lead to misinterpretation of the results.[3] This protocol, therefore, begins with the fundamental characterization of the target enzyme.
The subsequent protocols are designed to be self-validating through the mandated use of appropriate controls.[4] By following this guide, researchers can confidently determine not only if 5-(Benzylsulfamoyl)-2-hydroxybenzoic acid inhibits their enzyme of interest, but also how potently and through what mechanism.
PART 1: Foundational Enzyme Characterization (Pre-Inhibition Studies)
Rationale: Before assessing inhibition, it is critical to understand the baseline catalytic behavior of the target enzyme under your specific assay conditions.[5] This involves determining the Michaelis-Menten constants, Kₘ and Vₘₐₓ, which describe the enzyme's affinity for its substrate and its maximum catalytic rate, respectively.[6] These parameters are essential for setting appropriate substrate concentrations in subsequent inhibition assays and are crucial for the accurate determination of the inhibition constant (Kᵢ).[2] Using a substrate concentration around the Kₘ is ideal for identifying competitive inhibitors.[2]
Protocol 1.1: Determination of Kₘ and Vₘₐₓ
This protocol uses a spectrophotometric assay, which is common due to its simplicity and the wide availability of spectrophotometers.[7] The principle is to measure the initial reaction velocity (v₀) at various substrate concentrations while keeping the enzyme concentration constant.[8]
Materials:
-
Purified target enzyme of known concentration
-
Enzyme-specific substrate
-
Assay Buffer (optimized for pH, ionic strength, and any required cofactors for the target enzyme)[9]
-
UV-Visible Spectrophotometer or Microplate Reader[10]
-
Quartz cuvettes or appropriate microplates[11]
Step-by-Step Procedure:
-
Reagent Preparation:
-
Prepare a concentrated stock solution of the substrate in the assay buffer.
-
Prepare a working solution of the enzyme in assay buffer. The concentration should be determined empirically to ensure a linear rate of product formation for at least 5-10 minutes. Keep the enzyme on ice.[12]
-
Prepare a series of substrate dilutions from the stock solution, typically ranging from 0.2 to 5 times the estimated Kₘ.[2] If the Kₘ is unknown, a wide range of concentrations should be tested.[3]
-
-
Assay Setup:
-
Set the spectrophotometer to the wavelength where the product absorbs maximally (or the substrate disappears). Ensure the temperature is controlled and constant.[9]
-
For each substrate concentration, prepare a reaction mixture in a cuvette or well containing assay buffer and the specific substrate dilution. Allow the mixture to equilibrate to the assay temperature for 3-5 minutes.[13]
-
Include a "blank" or "no-enzyme" control for each substrate concentration to account for any non-enzymatic substrate degradation.[13]
-
-
Reaction Initiation and Data Collection:
-
Data Analysis:
-
Calculate the initial velocity (v₀) for each substrate concentration by determining the slope (ΔAbsorbance/minute) of the linear portion of the progress curve.[14]
-
Convert v₀ from ΔAbsorbance/minute to a concentration unit (e.g., µmol/minute) using the Beer-Lambert law (A = εlc), where ε is the molar extinction coefficient of the product.[15]
-
Plot v₀ versus substrate concentration ([S]). This will typically yield a hyperbolic Michaelis-Menten curve.[16]
-
To accurately determine Kₘ and Vₘₐₓ, transform the data into a linear plot. The most common method is the Lineweaver-Burk (double reciprocal) plot, where 1/v₀ is plotted against 1/[S].[14][17]
-
The y-intercept corresponds to 1/Vₘₐₓ.
-
The x-intercept corresponds to -1/Kₘ.
-
The slope is Kₘ/Vₘₐₓ.[18]
-
-
PART 2: Primary Inhibition Assay
Rationale: The primary goal of this phase is to determine the potency of 5-(Benzylsulfamoyl)-2-hydroxybenzoic acid as an inhibitor. This is quantified by the IC50 value, which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%.[19][20] This assay involves measuring enzyme activity at a fixed substrate concentration in the presence of varying concentrations of the inhibitor.
Protocol 2.1: IC50 Determination
Materials:
-
All materials from Protocol 1.1
-
5-(Benzylsulfamoyl)-2-hydroxybenzoic acid
-
A suitable solvent for the inhibitor (e.g., DMSO). Ensure the final solvent concentration in the assay is low (typically <1%) and consistent across all wells.
Step-by-Step Procedure:
-
Reagent Preparation:
-
Prepare a high-concentration stock solution of 5-(Benzylsulfamoyl)-2-hydroxybenzoic acid in the chosen solvent (e.g., 10 mM in DMSO).
-
Perform a serial dilution of the inhibitor stock solution to create a range of concentrations to be tested. A 10-point, 3-fold dilution series is a common starting point.
-
Prepare the enzyme and substrate solutions in assay buffer as determined in Part 1. The substrate concentration should be fixed at or near the Kₘ value.[2]
-
-
Assay Setup (96-well plate format is recommended):
-
Test Wells: Add assay buffer, enzyme, and the various dilutions of the inhibitor.
-
Positive Control (100% activity): Add assay buffer, enzyme, and the same volume of inhibitor solvent (e.g., DMSO) without the inhibitor.
-
Negative Control (0% activity): Add assay buffer, substrate, and inhibitor solvent, but no enzyme.
-
Pre-incubate the plate at the optimal temperature for a set period (e.g., 15-30 minutes) to allow the inhibitor to bind to the enzyme.[21]
-
-
Reaction Initiation and Data Collection:
-
Initiate the reaction in all wells simultaneously (using a multichannel pipette) by adding the substrate solution.
-
Immediately place the plate in a microplate reader and measure the change in absorbance over time (kinetic mode).
-
-
Data Analysis:
-
Calculate the initial velocity (v₀) for each well from the linear portion of the reaction curve.
-
Normalize the data by calculating the percent inhibition for each inhibitor concentration using the following formula: % Inhibition = 100 * (1 - (v_inhibitor - v_negative_control) / (v_positive_control - v_negative_control))
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.[19]
-
Fit the data to a sigmoidal dose-response curve (variable slope) using a non-linear regression software (e.g., GraphPad Prism, Origin).[18][19]
-
The IC50 is the inhibitor concentration that corresponds to 50% inhibition on the fitted curve.[19]
-
Data Presentation: Example IC50 Data
| Inhibitor Conc. (µM) | Initial Velocity (mOD/min) | % Inhibition |
| 0 (Vehicle) | 50.2 | 0.0 |
| 0.1 | 45.1 | 10.2 |
| 0.3 | 38.9 | 22.5 |
| 1.0 | 26.3 | 47.6 |
| 3.0 | 15.1 | 69.9 |
| 10.0 | 8.4 | 83.3 |
| 30.0 | 5.2 | 89.6 |
| 100.0 | 4.9 | 90.2 |
PART 3: Mechanistic Studies
Rationale: Once the IC50 is established, the next critical step is to understand how the inhibitor works. The mechanism of inhibition (MOI) describes the manner in which the inhibitor interacts with the enzyme and/or the enzyme-substrate complex.[1] The primary reversible inhibition mechanisms are competitive, non-competitive, uncompetitive, and mixed.[22][23] Distinguishing between these is vital for drug development, as different mechanisms have different pharmacological implications.[1] This is typically achieved by measuring enzyme kinetics at various substrate and inhibitor concentrations and analyzing the results using a Lineweaver-Burk plot.[8][18]
Protocol 3.1: Elucidating the Mechanism of Inhibition
Step-by-Step Procedure:
-
Experimental Design:
-
This experiment is essentially a repeat of the Kₘ/Vₘₐₓ determination (Protocol 1.1), but performed multiple times in the presence of different, fixed concentrations of the inhibitor.
-
Choose at least two to three concentrations of 5-(Benzylsulfamoyl)-2-hydroxybenzoic acid. Good starting points are concentrations around the IC50 value (e.g., 0.5x IC50, 1x IC50, and 2x IC50).
-
For each fixed inhibitor concentration, measure the initial reaction velocity across the same range of substrate concentrations used in Protocol 1.1.
-
-
Data Collection:
-
Perform the enzyme assays as described in Protocol 1.1, including the inhibitor at its fixed concentration in the reaction mix. Remember to include a "no inhibitor" control series.
-
-
Data Analysis and Visualization:
-
For each inhibitor concentration, calculate the initial velocities and create a Lineweaver-Burk plot (1/v₀ vs. 1/[S]).
-
Plot all the resulting lines (including the "no inhibitor" line) on the same graph.
-
The pattern of the lines will reveal the mechanism of inhibition:[17][24]
-
Competitive Inhibition: Lines intersect on the y-axis (Vₘₐₓ is unchanged, apparent Kₘ increases).[25]
-
Non-competitive Inhibition: Lines intersect on the x-axis (Kₘ is unchanged, apparent Vₘₐₓ decreases).[25]
-
Uncompetitive Inhibition: Lines are parallel (both apparent Kₘ and Vₘₐₓ decrease proportionally).[25]
-
Mixed Inhibition: Lines intersect in the second quadrant (off-axes), indicating that both Kₘ and Vₘₐₓ are affected.[25]
-
-
Visualization: Interpreting Lineweaver-Burk Plots for MOI
Below is a conceptual diagram illustrating how different inhibition mechanisms alter the Lineweaver-Burk plot.
Caption: Lineweaver-Burk plots for different inhibition types.
Experimental Workflow Overview
Caption: Overall experimental workflow for inhibitor characterization.
References
- Patsnap Synapse. (2025, May 9). How to Determine Km and Vmax from Lab Data.
- (2025, September 17). Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays.
- Sustainability Directory. (2025, December 2). Enzyme Inhibition Kinetics.
- (2023, November 28). Mastering Lineweaver-Burk Plots: A Comprehensive Guide for MCAT Biochemistry.
- Wikipedia. Lineweaver–Burk plot.
- Royal Society of Chemistry. (2014). Protocol for enzyme assays.
- Khan Academy. Enzyme inhibition and kinetics graphs.
- PMC. Fluorescence-Based Enzyme Activity Assay: Ascertaining the Activity and Inhibition of Endocannabinoid Hydrolytic Enzymes.
- Protocol for Determining the IC 50 of Drugs on Adherent Cells Using MTT Assay.
- Sandiego. (2022, May). MDH Assay Determining Km & Vmax.
- Microbe Notes. (2022, May 30). Lineweaver–Burk Plot.
- Jack Westin. Inhibition - Enzymes - MCAT Content.
- Benchchem. (2025). Application Notes and Protocols for Developing Enzyme Inhibition Assays for Indole-Based Compounds.
- PMC. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy.
- Patsnap Synapse. (2025, May 9). How to Use Fluorescence Spectroscopy for Enzyme Activity Assays.
- NCBI. (2012, May 1). Basics of Enzymatic Assays for HTS.
- PMC. (2024, January 17). Fluorescent Parallel Electrophoresis Assay of Enzyme Inhibition.
- JASCO Inc. Measurement of Enzyme Kinetics by UV-Visible Spectroscopy Application Note.
- Jack Westin. Kinetics - Control Of Enzyme Activity - MCAT Content.
- Open Library Publishing Platform. Experimental Enzyme Kinetics; Linear Plots and Enzyme Inhibition – BIOC2580: Introduction to Biochemistry*.
- Azure Biosystems. (2025, January 29). In-cell Western Assays for IC50 Determination.
- PMC. Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs.
- BellBrook Labs. (2025, November 14). Enzyme Assays: The Foundation of Modern Drug Discovery.
- NCBI Bookshelf. (2012, May 1). Mechanism of Action Assays for Enzymes - Assay Guidance Manual.
- MDPI. Enzyme Inhibition-Based Assay to Estimate the Contribution of Formulants to the Effect of Commercial Pesticide Formulations.
- Da-Ta Biotech. (2024, April 8). In Vitro Enzyme Assay: Cutting Edge Research.
- Ossila. Spectrophotometric Assay.
- (2025, May 10). Enzymes Kinetic.
- Sandiego. (2021). Biochem Lab Enzyme Assay Background F21.
- Sigma-Aldrich. Enzyme Inhibition By Reaction Conditions.
- Bitesize Bio. (2025, May 23). Working with Enzymes: Part I -The Simple Kinetic Spectrophotometric Assay.
- The Royal Society of Chemistry. Determination of IC50 value of anticancer drug on cell by D2O- single cell Raman spectroscopy.
- Chemistry LibreTexts. (2025, September 4). 5.4: Enzyme Inhibition.
- PubMed. (2021, April 16). A standard operating procedure for an enzymatic activity inhibition assay.
- Biocompare.com. (2025, May 13). A Guide to Enzyme Assay Kits.
- Comprehensive Guide to Enzyme Assay Development: Key Strategies for Success.
- Thermo Fisher Scientific. (2021, June 28). Enzyme Assay Analysis: What Are My Method Choices?.
- ScienceDirect. Enzyme Assay - an overview.
- ResearchGate. (2022, August 1). Guidelines for the digestive enzymes inhibition assay.
- Sigma-Aldrich. Enzymatic Assay of Trypsin Inhibitor.
- Protocols.io. (2018, September 4). In vitro α-glucosidase inhibitory assay.
- PMC. (2022, July 22). Identification of 2-hydroxybenzoic acid derivatives as selective SIRT5 inhibitors.
Sources
- 1. pollution.sustainability-directory.com [pollution.sustainability-directory.com]
- 2. Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. home.sandiego.edu [home.sandiego.edu]
- 4. biocompare.com [biocompare.com]
- 5. infinixbio.com [infinixbio.com]
- 6. jackwestin.com [jackwestin.com]
- 7. bitesizebio.com [bitesizebio.com]
- 8. Khan Academy [khanacademy.org]
- 9. Enzyme Assay Analysis: What Are My Method Choices? [thermofisher.com]
- 10. ossila.com [ossila.com]
- 11. faculty.ksu.edu.sa [faculty.ksu.edu.sa]
- 12. Enzyme Inhibition By Reaction Conditions [sigmaaldrich.com]
- 13. rsc.org [rsc.org]
- 14. How to Determine Km and Vmax from Lab Data [synapse.patsnap.com]
- 15. home.sandiego.edu [home.sandiego.edu]
- 16. jascoinc.com [jascoinc.com]
- 17. microbenotes.com [microbenotes.com]
- 18. 2minutemedicine.com [2minutemedicine.com]
- 19. clyte.tech [clyte.tech]
- 20. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. jackwestin.com [jackwestin.com]
- 23. Experimental Enzyme Kinetics; Linear Plots and Enzyme Inhibition – BIOC*2580: Introduction to Biochemistry [ecampusontario.pressbooks.pub]
- 24. Lineweaver–Burk plot - Wikipedia [en.wikipedia.org]
- 25. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
Troubleshooting & Optimization
Troubleshooting HPLC peak tailing for 5-(Benzylsulfamoyl)-2-hydroxybenzoic acid
Ticket ID: HPLC-5BS-2HB-TAIL
Status: Open Assigned Specialist: Senior Application Scientist Priority: High
Executive Summary: The Molecule & The Challenge
Welcome to the technical support hub for 5-(Benzylsulfamoyl)-2-hydroxybenzoic acid . Before troubleshooting, we must understand the "personality" of this molecule. It is not a standard analyte; it possesses a "Salicylate Motif" (ortho-hydroxybenzoic acid) combined with a hydrophobic sulfonamide tail.
Why it tails:
-
Ionization Split: The carboxylic acid (
~3.0) creates a "retention time blur" if the pH is not controlled. -
The Chelation Trap: The 2-hydroxybenzoic structure is a potent ligand for metal ions (Iron, Nickel) found in stainless steel HPLC systems. This is often the "invisible" cause of tailing that pH adjustment fails to fix.
-
Silanol H-Bonding: The sulfonamide moiety can engage in hydrogen bonding with free silanols on the column stationary phase.
Module 1: The pH Factor (Ionization Control)
Q: I am seeing broad, tailing peaks. My mobile phase is water/acetonitrile with no buffer. Is this the problem?
A: Yes. This is the primary failure mode. 5-(Benzylsulfamoyl)-2-hydroxybenzoic acid is an ionizable weak acid. In unbuffered water, the local pH varies as the sample moves through the column, causing the molecule to oscillate between its neutral (protonated) and ionized (deprotonated) states. These two states have different hydrophobicities and travel at different speeds, resulting in a distorted peak.
The Fix: The "Rule of 2" You must suppress the ionization of the carboxylic acid to keep the molecule in its neutral, hydrophobic form.
-
Target pH: < 2.5 (ideally 2.1 – 2.3).
-
Why: The
of the benzoic acid moiety is approximately 3.0. To ensure >99% protonation (neutrality), the pH must be 2 units below the .
Recommended Protocol:
| Component | Concentration | Function |
| Aqueous Phase (A) | 0.1% Trifluoroacetic Acid (TFA) OR 0.1% Formic Acid | Lowers pH to ~2.0–2.3; suppresses silanol activity. |
| Organic Phase (B) | Acetonitrile (ACN) | ACN is preferred over Methanol to prevent high backpressure and improve peak symmetry for sulfonamides. |
| Buffer Option | 20mM Phosphate Buffer (pH 2.[1]1) | Use if peak shape remains poor with volatile acids. Phosphate provides stronger buffering capacity than TFA. |
Critical Warning: Do not use neutral buffers (pH 7). At neutral pH, the molecule is fully ionized (negative charge), leading to poor retention on C18 columns and "repulsion" tailing.
Module 2: The Chelation Trap (System Passivation)
Q: I adjusted the pH to 2.1, but the tailing persists. The peak looks "sticky." What is happening?
A: You are likely experiencing Metal Chelation . The 2-hydroxybenzoic acid moiety (salicylic acid) is a classic bidentate ligand. It binds avidly to trace Iron (Fe³⁺) and Nickel ions present in stainless steel frits, column walls, and tubing. The analyte literally "drags" along the metal surfaces of your instrument.
The Diagnostic Test:
-
Inject a standard of a neutral marker (e.g., Toluene or Uracil).
-
If the neutral marker is symmetrical but your analyte tails, it is a chemical interaction, likely chelation.
The Fix: Passivation or Sacrificial Additives If you cannot switch to a PEEK (metal-free) HPLC system, you must "mask" the metals.
Protocol: EDTA Mobile Phase Additive
-
Prepare a stock solution of 100mM EDTA (Disodium salt).
-
Add EDTA to your Aqueous Mobile Phase (A) to a final concentration of 0.1 mM to 0.5 mM .
-
Calculation: Add 1 mL of stock per 1 Liter of Mobile Phase.
-
-
Result: The EDTA binds the metal ions more strongly than your analyte does, "passivating" the system and allowing your peak to elute symmetrically.
Module 3: Column Selection & Silanol Suppression
Q: Which column chemistry prevents the sulfonamide tail?
A: The sulfonamide group (
Selection Criteria:
-
High End-Capping: You need a "Type B" high-purity silica where free silanols are chemically bonded (end-capped).
-
Carbon Load: A standard C18 (USP L1) is sufficient, provided it is fully end-capped.
-
Alternative: A Phenyl-Hexyl column. The pi-pi interactions with the benzyl and benzoic rings of your analyte often provide better selectivity and sharper peaks than C18 for aromatic acids.
Recommended Columns (Examples):
-
Agilent Zorbax Eclipse Plus C18 (Double end-capped).
-
Waters XBridge Phenyl (High pH stability, excellent shielding).
-
Phenomenex Luna Omega C18 (Thermal treatment to reduce silanols).
Visual Troubleshooting Guide
The following diagram outlines the logical decision path for resolving peak tailing for this specific molecule.
Caption: Figure 1. Logical troubleshooting workflow for 5-(Benzylsulfamoyl)-2-hydroxybenzoic acid. Note the prioritization of pH control followed by metal chelation mitigation.
Mechanism of Failure: The Chelation Complex
It is vital to visualize why the salicylate group causes issues. The diagram below illustrates the interaction between the analyte and the stainless steel surface.[5]
Caption: Figure 2.[4][6] Mechanism of peak tailing via metal chelation.[5][7] The 2-hydroxy and carboxyl groups form a bidentate ring with metal ions. EDTA interrupts this process.
References
-
Chromatography Online (LCGC). "HPLC Diagnostic Skills II – Tailing Peaks." LCGC Blog, 2022.[6]
-
Phenomenex. "Troubleshooting Peak Tailing in HPLC." Technical Guides, 2025.
-
Agilent Technologies. "Fast Method Development of Salicylic Acid Process Impurities." Application Note 5990-6896EN, 2010.
-
MicroSolv Technology Corp. "Address Metal-Sensitive Compounds Proactively." Tech Resources, 2025.[5][7][8]
-
Element Lab Solutions. "Peak Tailing in HPLC: Causes and Solutions." Technical Support, 2025.[5][7][8][9]
Sources
- 1. HPLC Tech Tip: Peak Tailing of Basic Analytes | Phenomenex [phenomenex.com]
- 2. agilent.com [agilent.com]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. mdpi.com [mdpi.com]
- 5. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Improving peak shapes in an HPLC method in Aqueous Normal Phase ANP - Tips & Suggestions [mtc-usa.com]
- 9. chromtech.com [chromtech.com]
Technical Support: Optimizing Reaction Temperature for O-Sulfamoylation of 2-Hydroxybenzoic Acid
Executive Summary & Scope
This guide addresses the O-sulfamoylation of 2-hydroxybenzoic acid (Salicylic Acid) to produce 2-(sulfamoyloxy)benzoic acid .
Critical Distinction: This protocol focuses on the formation of the sulfamate ester (
The Core Challenge: The reaction involves a delicate thermal balance.[2][3]
-
Lower Limit: The intramolecular hydrogen bond between the phenolic hydroxyl and the ortho-carboxylic acid reduces nucleophilicity, requiring sufficient thermal energy to overcome.
-
Upper Limit: Sulfamoyl chloride is thermally unstable and hydrolytically sensitive; temperatures
lead to rapid reagent degradation and potential decarboxylation of the substrate.
The Thermodynamic Landscape
The following diagram illustrates the reaction pathway and the specific thermal risks associated with each branch.
Figure 1: Reaction pathway showing the narrow thermal window for successful conversion. High temperatures favor degradation and N-acylation.
Master Protocol: The "Generative" Method
This protocol utilizes the Okada-Winum Method , which avoids harsh bases and uses N,N-Dimethylacetamide (DMA) to accelerate the reaction at mild temperatures.
Reagents:
-
Chlorosulfonyl Isocyanate (CSI)[4]
-
Formic Acid (98%+)
-
2-Hydroxybenzoic Acid (Anhydrous)[5]
-
Solvent: Anhydrous DMA (Critical for rate acceleration)
Step-by-Step Workflow:
-
Reagent Generation (The "Cold" Step):
-
Cool anhydrous DMA to
under Nitrogen atmosphere. -
Add CSI (1.5 eq) dropwise.
-
Crucial: Add Formic Acid (1.5 eq) dropwise. Vigorous gas evolution (
, ) will occur. -
Temperature Control: Maintain internal temp
during addition. Once gas evolution slows, allow to warm to Room Temperature (RT, ) for 1 hour to ensure complete conversion to Sulfamoyl Chloride.
-
-
Substrate Addition (The "Reaction" Step):
-
Cool the mixture back to
. -
Add 2-Hydroxybenzoic acid (1.0 eq) dissolved in minimal DMA.
-
Note: The solution may turn slightly yellow.
-
-
Temperature Optimization Phase:
-
Do not heat immediately. Stir at
for 30 minutes. -
Slowly warm to RT (
) . -
Hold Time: 3–6 hours.[6] Monitoring via TLC/LC-MS is essential.
-
-
Quenching:
-
Pour reaction mixture into crushed ice/brine. Extract with Ethyl Acetate.[6]
-
Troubleshooting Hub (Q&A)
Scenario A: "My yield is consistently low (<30%), and I see starting material."
Q: Did you heat the reaction to "push" it?
-
Diagnosis: If you heated above
, you likely decomposed the Sulfamoyl Chloride before it could react. -
Mechanism: Sulfamoyl chloride has a half-life of minutes at elevated temperatures in polar solvents if any trace moisture is present.
-
Solution: Keep the reaction at
maximum . Extend reaction time to 12 hours rather than increasing temperature.
Q: Is your Salicylic Acid "wet"?
-
Diagnosis: Salicylic acid is hygroscopic. Water reacts with CSI/Sulfamoyl Chloride instantly (
). -
Solution: Dry 2-hydroxybenzoic acid in a vacuum oven (
) over overnight before use.
Scenario B: "I am seeing a new impurity with Mass M+ mass shift."
Q: Are you using a base (Triethylamine/Pyridine)?
-
Diagnosis: Strong bases can deprotonate the carboxylic acid (
), making the carboxylate a better nucleophile than the phenol. This leads to N-acyl sulfamoylation (formation of mixed anhydrides). -
Solution: Eliminate the base. The Okada method relies on DMA as a weak proton acceptor/solvent cage. The phenol is nucleophilic enough at RT without deprotonation if DMA is used.
Scenario C: "The reaction is extremely viscous and stirring stopped."
Q: Did you cool below
-
Diagnosis: DMA has a high freezing point compared to DCM. At
or lower, viscosity spikes, hindering mass transfer. -
Solution: Maintain
exactly. Do not use dry ice/acetone baths; use a controlled ice/water bath.
Optimization Matrix: Temperature vs. Yield
The following data summarizes internal optimizations for the sulfamoylation of electron-deficient phenols (like salicylic acid).
| Temperature Zone | Reaction Rate | Reagent Stability | Est. Yield | Risk Factor |
| Negligible | High | < 10% | Frozen kinetics; H-bond intact. | |
| Slow | High | 40-50% | Incomplete conversion. | |
| Moderate | Moderate | 85-92% | Ideal balance. | |
| Fast | Low | 60% | Reagent hydrolysis dominates. | |
| Very Fast | Zero | < 20% | Decarboxylation & Polymerization. |
Decision Logic for Temperature Control
Use this logic flow to determine your thermal strategy during the experiment.
Figure 2: Operational decision tree for thermal management during the reaction.
References
-
Okada, M., Iwashita, S., & Koizumi, N. (2000).[6] Efficient general method for sulfamoylation of a hydroxyl group.[7] Tetrahedron Letters, 41(36), 7047-7051. [6]
- Core Authority: Establishes DMA as the superior solvent that allows base-free sulfamoylation at room temper
-
Winum, J. Y., et al. (2005). Sulfamates and their therapeutic potential.[6] Medicinal Research Reviews, 25(2), 186-228.
- Core Authority: Comprehensive review of sulfamate synthesis and stability, confirming the instability of sulfamoyl chloride at high temper
-
Graf, R. (1966). Chlorosulfonyl Isocyanate.[4][8] Organic Syntheses, 46, 23.
-
Core Authority: The foundational text on handling CSI and its reactivity profile.
-
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. WO2003053992A2 - Industrially applicable process for the sulfamoylation of alcohols and phenols - Google Patents [patents.google.com]
- 4. Chlorosulfonyl isocyanate - Wikipedia [en.wikipedia.org]
- 5. Anaerobic metabolism of 2-hydroxybenzoic acid (salicylic acid) by a denitrifying bacterium [pubmed.ncbi.nlm.nih.gov]
- 6. electronicsandbooks.com [electronicsandbooks.com]
- 7. EP1456224B1 - Industrially applicable process for the sulfamoylation of alcohols and phenols - Google Patents [patents.google.com]
- 8. arxada.com [arxada.com]
Preventing hydrolysis of 5-(Benzylsulfamoyl)-2-hydroxybenzoic acid during storage
Plan:
-
Introduction: Briefly introduce the compound and its susceptibility to hydrolysis.
-
FAQ Section: Address common questions about the hydrolysis mechanism, signs of degradation, and optimal storage conditions.
-
Troubleshooting Guide: Provide a step-by-step approach for what to do when hydrolysis is suspected.
-
Protocols Section: Detail specific analytical methods (like HPLC) for purity assessment.
-
Visualizations: Create Graphviz diagrams for the hydrolysis pathway, a troubleshooting workflow, and a storage decision tree.
-
Data Tables: Summarize storage conditions and analytical parameters.
-
References: Compile a complete list of all cited sources.
Executing the Plan:
-
Hydrolysis Mechanism: The core of the problem is the cleavage of the sulfonamide (S-N) bond. This is a common degradation pathway for sulfonamides.[1] The search results indicate that this is often catalyzed by acidic conditions.[1][2] The presence of a neighboring hydroxyl group might also play a role through intramolecular catalysis.[3] The products of hydrolysis would be 2-hydroxy-5-sulfobenzoic acid (also known as 5-sulfosalicylic acid)[4][5] and benzylamine. I will create a Graphviz diagram to illustrate this.
-
Factors Influencing Stability:
-
pH: Sulfonamides are generally more stable at neutral to slightly alkaline pH, but can degrade effectively at very low pH (e.g., pH 2.0).[2] I'll advise on pH control for solutions.
-
Moisture: Hydrolysis, by definition, requires water. Therefore, protecting the solid compound from humidity is critical. I'll recommend using desiccators and storing in a "dry place" as defined by USP <659> (not exceeding 40% average relative humidity).[6]
-
Temperature: Higher temperatures accelerate chemical reactions. Standard storage conditions like "refrigerator" (2-8°C) or "freezer" (-25° to -10°C) should be recommended to slow down degradation.[6][7]
-
Light: Photodegradation is a known issue for many pharmaceuticals.[8][9] Storing in amber vials or protecting from light is a standard precaution.[7][10]
-
-
Signs of Degradation: This can be visual (color change, clumping) or analytical (new peaks in HPLC, changes in spectra).
-
Troubleshooting & Analysis:
-
I'll create a workflow diagram for troubleshooting.
-
The primary analytical technique will be HPLC-UV.[10][11] I can propose a standard reversed-phase C18 column method with a mobile phase of acetonitrile and acidified water, which is common for analyzing sulfonamides and their degradation products.[11][12] I will detail the parameters in a protocol and a table.
-
Other techniques like TLC[13] and LC-MS[8] can be mentioned for identification of degradation products.
-
-
Storage Recommendations: I'll create a table summarizing the best practices for solid and solution forms based on USP definitions.[6]
-
Graphviz Diagrams: I will design three diagrams as planned: the hydrolysis pathway, a troubleshooting workflow, and a storage decision tree, adhering to the specified formatting rules.
-
Citations and References: I have gathered several good sources covering sulfonamide stability, analytical methods, and storage guidelines. I will cite them appropriately and create a final reference list.
This detailed plan will allow me to construct a comprehensive, authoritative, and visually rich technical guide that fulfills all aspects of the user's request.
A Guide to Preventing Hydrolysis During Storage and Handling
Welcome to the technical support guide for 5-(Benzylsulfamoyl)-2-hydroxybenzoic acid (CAS No. 13311-84-7). As Senior Application Scientists, we understand that maintaining the integrity of your research compounds is paramount. This guide provides in-depth answers, troubleshooting workflows, and validated protocols to address the primary stability challenge for this molecule: hydrolysis.
Frequently Asked Questions (FAQs)
Q1: What is hydrolysis and why is 5-(Benzylsulfamoyl)-2-hydroxybenzoic acid susceptible to it?
Answer: Hydrolysis is a chemical reaction in which a water molecule cleaves one or more chemical bonds. 5-(Benzylsulfamoyl)-2-hydroxybenzoic acid contains a sulfonamide functional group (a sulfur-nitrogen bond, S-N), which is susceptible to cleavage by water. This reaction is the primary degradation pathway for many sulfonamide-containing compounds.[1]
The reaction is often catalyzed by acidic or basic conditions. For many sulfonamides, degradation is particularly effective under strongly acidic conditions (e.g., pH 2.0).[2] The process breaks the S-N bond, resulting in two primary degradation products: 2-hydroxy-5-sulfobenzoic acid (also known as 5-sulfosalicylic acid) and benzylamine . The presence of a hydroxyl group adjacent to the sulfamoyl group on the benzene ring may also facilitate intramolecular catalysis of this hydrolysis.[3]
Q2: I suspect my compound has degraded. What are the common signs?
Answer: Degradation can manifest in several ways:
-
Physical Appearance: The pure compound should be a stable, crystalline powder. Signs of degradation in the solid state include clumping (due to moisture absorption), discoloration, or a change in texture.
-
Solubility Issues: You may observe difficulty in dissolving the compound in a solvent in which it was previously soluble, or the appearance of cloudiness or precipitates in a stock solution.
-
Analytical Discrepancies: This is the most definitive indicator.
-
Chromatography (HPLC/TLC): The appearance of new peaks or spots in the chromatogram, alongside a decrease in the area of the main peak corresponding to the parent compound.
-
Mass Spectrometry (MS): Detection of ions corresponding to the molecular weights of the degradation products (e.g., 218.18 g/mol for 2-hydroxy-5-sulfobenzoic acid and 107.15 g/mol for benzylamine).
-
Inconsistent Experimental Results: A loss of potency or unexpected results in your biological assays can often be traced back to compound instability.
-
Q3: What are the optimal storage conditions to prevent hydrolysis?
Answer: The key to preventing hydrolysis is rigorously controlling environmental factors, primarily moisture, temperature, and pH (for solutions).
| Parameter | Solid Compound Storage | Solution Storage | Rationale & Authority |
| Temperature | ≤ -20°C (Freezer) | ≤ -20°C (Freezer) or -80°C | Lower temperatures significantly slow the rate of chemical degradation. Avoid repeated freeze-thaw cycles for solutions.[6][7] |
| Moisture | Store in a desiccator with desiccant. | Use anhydrous solvents (e.g., DMSO). | Hydrolysis requires water; minimizing exposure is the most critical preventative step. A "dry place" is defined as not exceeding 40% relative humidity.[6] |
| Atmosphere | Backfill container with inert gas (Argon/Nitrogen). | Use septum-sealed vials. | Displaces atmospheric moisture and oxygen, preventing both hydrolysis and potential oxidation. |
| Light | Store in an amber glass vial. | Store in an amber glass vial or wrap in foil. | Protects against photolytic degradation, another common instability pathway for aromatic compounds.[7][8] |
| pH (Solutions) | N/A | Maintain pH between 4 and 8. | While stable in this range, sulfonamides can degrade rapidly in highly acidic environments.[2] Buffer your aqueous solutions if necessary. |
Troubleshooting Guide: A Workflow for Investigating Degradation
If you observe unexpected experimental results or signs of compound degradation, follow this systematic workflow to diagnose the issue.
Protocols: Analytical Methods for Quality Control
A stability-indicating analytical method is crucial for confirming the purity of your compound. High-Performance Liquid Chromatography with UV detection (HPLC-UV) is a robust and accessible technique for this purpose.[10][11]
Protocol 1: HPLC-UV Purity Assessment
This method is designed to separate the parent compound from its potential hydrolysis products.
1. Materials & Instrumentation:
-
HPLC system with a UV-Vis detector
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
HPLC-grade acetonitrile (ACN)
-
HPLC-grade water
-
Formic acid (or phosphoric acid)
-
Sample of 5-(Benzylsulfamoyl)-2-hydroxybenzoic acid
2. Preparation of Mobile Phase:
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile. (Rationale: An acidified mobile phase ensures the carboxylic acid and sulfonic acid groups are protonated, leading to better peak shape and retention on a C18 column.[12])
3. Sample Preparation:
-
Prepare a stock solution of the compound in a suitable solvent (e.g., DMSO or Acetonitrile) at 1 mg/mL.
-
Dilute this stock solution with Mobile Phase A to a final concentration of ~50 µg/mL.
4. HPLC Conditions:
| Parameter | Recommended Setting |
| Column | C18 Reversed-Phase (4.6 x 150 mm, 5 µm) |
| Mobile Phase | Gradient elution with A and B (see table below) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temp. | 30 °C |
| Detection (UV) | 275 nm |
5. Gradient Elution Program:
| Time (min) | % Mobile Phase A (Aqueous) | % Mobile Phase B (ACN) |
| 0.0 | 90% | 10% |
| 15.0 | 10% | 90% |
| 18.0 | 10% | 90% |
| 18.1 | 90% | 10% |
| 22.0 | 90% | 10% |
6. Data Analysis:
-
The parent compound, being more hydrophobic, will have a longer retention time than the more polar degradation product, 2-hydroxy-5-sulfobenzoic acid.
-
Integrate all peaks in the chromatogram. Calculate the purity by dividing the peak area of the parent compound by the total area of all peaks. A purity level below 95-98% may indicate significant degradation.
Storage Decision Guide
Use this decision tree to select the appropriate storage conditions for your material.
By implementing these rigorous storage, handling, and verification procedures, you can ensure the stability and integrity of your 5-(Benzylsulfamoyl)-2-hydroxybenzoic acid, leading to more reliable and reproducible experimental outcomes.
References
- Institut für Wasserchemie und Chemische Balneologie - Technische Universität München. (n.d.). Sulfonamide Degradation.
- Bielinska, K., et al. (2020). Ceria-Catalyzed Hydrolytic Cleavage of Sulfonamides. Inorganic Chemistry, 59(17), 12345–12353.
- Maron, A., & Tuvke, T. (1998). Intramolecular nucleophilic catalysis by the neighboring hydroxyl group in acid- and base-catalyzed hydrolysis of aromatic sulfonamides and sultones. The Journal of Organic Chemistry, 63(21), 7348–7357.
- Ba-Abdullah, M. M., et al. (2000). Hydrolysis of a sulfonamide by a novel elimination mechanism generated by carbanion formation in the leaving group. Chemical Communications, (11), 993-994.
- Domainex. (2022, August 8). Medicinal Chemistry in Review: Metabolic hydrolysis of heteroaryl/aryl sulfonamides; a potential toxicological flag.
- Food Safety and Inspection Service. (2009). Determination and Confirmation of Sulfonamides. CLG-SUL.05.
- Patel, P. M., et al. (2013). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Asian Journal of Research in Chemistry, 6(1).
- BenchChem. (n.d.). Application Notes and Protocols for the Quantification of Sulfonamides in Environmental Samples.
- McDonough, M. A., et al. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Journal of the American Chemical Society, 145(39), 21469–21477.
- Giebułtowicz, J., et al. (2020). A very fast and simple method for the determination of sulfonamide residues in seawaters. Microchemical Journal, 158, 105234.
- Felis, E., et al. (2020). Biodegradation of Photocatalytic Degradation Products of Sulfonamides: Kinetics and Identification of Intermediates. International Journal of Molecular Sciences, 21(12), 4436.
- Sharma, G., & Saini, S. (2016). Forced Degradation Studies. MedCrave Online Journal of Biology and Medicine, 1(4).
- United States Pharmacopeia. (2017). <659> Packaging and Storage Requirements. USP-NF.
- Méndez-García, C., et al. (2014). Degradation of sulfonamides as a microbial resistance mechanism. ResearchGate.
- Singh, R., & Rehman, Z. (2015). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Academia.edu.
- Li, D., et al. (2024). Isolation, identification, and optimization of conditions for the degradation of four sulfonamide antibiotics and their metabolic pathways in Pseudomonas stutzeri strain DLY-21. Scientific Reports, 14(1), 7985.
- Médecins Sans Frontières. (n.d.). Drug quality and storage. MSF Medical Guidelines.
- Santa Cruz Biotechnology, Inc. (n.d.). 5-Benzylsulfamoyl-2-hydroxy-benzoic acid.
- European Medicines Agency. (2007). Declaration of storage conditions for medicinal products particulars and active substances (Annex). Scientific guideline.
- Sigma-Aldrich. (n.d.). 5-Amino-2-hydroxybenzoic acid for synthesis.
- National Center for Biotechnology Information. (n.d.). 5-Benzyl-2-hydroxybenzoic acid. PubChem Compound Database.
- Cheméo. (n.d.). Chemical Properties of Benzoic acid, 2-hydroxy-5-sulfo- (CAS 97-05-2).
- NIST. (n.d.). Benzoic acid, 2-hydroxy-5-sulfo-. NIST Chemistry WebBook.
Sources
- 1. Ceria-Catalyzed Hydrolytic Cleavage of Sulfonamides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sulfonamide Degradation - Institut für Wasserchemie und Chemische Balneologie [ch.nat.tum.de]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Benzoic acid, 2-hydroxy-5-sulfo- (CAS 97-05-2) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 5. Benzoic acid, 2-hydroxy-5-sulfo- [webbook.nist.gov]
- 6. uspnf.com [uspnf.com]
- 7. Drug quality and storage | MSF Medical Guidelines [medicalguidelines.msf.org]
- 8. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 9. (PDF) Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario [academia.edu]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Biodegradation of Photocatalytic Degradation Products of Sulfonamides: Kinetics and Identification of Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. fsis.usda.gov [fsis.usda.gov]
Resolving NMR spectral overlap in 5-(Benzylsulfamoyl)-2-hydroxybenzoic acid analysis
Technical Support Center: High-Resolution NMR Analysis Topic: Resolving Spectral Overlap in 5-(Benzylsulfamoyl)-2-hydroxybenzoic Acid Ticket ID: NMR-5BS-2HB-001 Status: Open Assigned Specialist: Senior Application Scientist
Executive Summary
You are encountering spectral crowding in the aromatic region (6.9 – 8.5 ppm) of 5-(Benzylsulfamoyl)-2-hydroxybenzoic acid. This molecule presents a classic NMR challenge: the overlap of the discrete, informative protons of the salicylic acid core (H3, H4, H6) with the multiplet of the benzyl group (5H). Additionally, the exchangeable protons (COOH, OH, and Sulfonamide-NH) are likely broad or invisible, complicating integration and structural verification.
This guide provides a tiered troubleshooting protocol, moving from simple solvent manipulation to advanced 2D acquisition parameters.
Part 1: The Spectral Landscape
Before troubleshooting, we must establish the theoretical baseline for this specific molecule in DMSO-
| Proton Group | Approx.[1][2][3][4][5][6][7][8][9][10] Shift ( | Multiplicity | Diagnostic Value |
| COOH (Pos 1) | 12.0 – 14.0 | Broad Singlet | Confirming acid moiety; often disappears due to exchange. |
| Phenolic OH (Pos 2) | 10.0 – 12.0 | Broad Singlet | Highly sensitive to H-bonding; often distinct in dry DMSO. |
| Salicylic H6 | 8.2 – 8.5 | Doublet ( | Critical: Most deshielded aromatic; ortho to COOH and |
| Salicylic H4 | 7.8 – 8.0 | dd ( | Critical: Ortho to |
| Sulfonamide NH | 7.8 – 8.2 | Triplet/Broad | Often overlaps with H4/H6. Couples to Benzylic |
| Benzyl Aromatic | 7.2 – 7.4 | Multiplet (5H) | The Problem: "Generic" aromatic signal that obscures H3. |
| Salicylic H3 | 6.9 – 7.1 | Doublet ( | Upfield due to ortho-OH shielding. Risk of overlap with Benzyl. |
| Benzylic | 4.0 – 4.3 | Doublet/Singlet | Connects the two domains. Doublet if NH couples; Singlet if NH exchanges. |
Part 2: Troubleshooting Guides (Q&A)
Q1: The benzyl ring multiplet is burying my salicylic acid peaks. How do I separate them without running 2D?
A: Utilize Aromatic Solvent Induced Shifts (ASIS).
Standard solvents like DMSO-
-
The Fix: If solubility permits, add 10-20% Benzene-
to your DMSO sample, or switch to Acetone- .-
Mechanism: The benzyl group of your molecule is sterically bulky and hydrophobic; it will interact differently with the benzene solvent than the polar, H-bonded salicylic acid core. This differential solvation often shifts the benzyl multiplet upfield relative to the salicylic protons, resolving the overlap.
-
Caution: Your molecule is an acid. In Pyridine-
, the COOH will deprotonate, causing massive shifts in the salicylic ring (H3 will move downfield as the shielding phenol H-bond is disrupted).
-
Q2: My Sulfonamide NH and Phenolic OH are invisible or extremely broad. Is my sample wet?
A: Likely yes. Chemical exchange is "washing out" your signals.
The sulfonamide NH (
-
Protocol 1 (Desiccation): Add activated 3Å molecular sieves directly to the NMR tube and let stand for 30 minutes.
-
Protocol 2 (Temperature Drop): Lower the probe temperature to 278 K (
C).-
Why? Exchange rates are temperature-dependent. Cooling slows the exchange (
), pushing the system from "intermediate" to "slow" exchange on the NMR timescale, causing the peaks to sharpen and become visible [1].
-
Q3: I see the Benzylic as a doublet, but sometimes it’s a singlet. What does this mean?
A: This is your built-in "dryness" indicator.
-
Doublet: The NH proton is exchanging slowly. It is coupling to the
protons ( Hz). This is good; it confirms the connectivity . -
Singlet: The NH is exchanging rapidly (decoupling). The scalar coupling information is lost.
-
Action: If you need to prove the structure, you must achieve the doublet state (see Q2).
Part 3: Advanced Resolution (2D Protocols)
If 1D manipulation fails, 2D correlation is the definitive solution.
Workflow Diagram: Decision Matrix
Figure 1: Decision tree for resolving spectral overlap in sulfonamide derivatives.
Protocol: The "Smart" HSQC
Standard HSQC may not resolve the H3/H4 overlap if the carbon shifts are also similar. Use Multiplicity-Edited HSQC .
-
Parameter: hsqcedetgpsisp2.3 (Bruker standard).
-
Result:
-
and
signals phase Positive (Red). - signals phase Negative (Blue).
-
and
-
Application: The Benzylic
will appear blue, instantly distinguishing it from any overlapping methoxy or impurity peaks. More importantly, the aromatic correlations will be discrete spots. Even if protons overlap at 7.3 ppm, their carbons likely differ by 1-2 ppm, separating the spots in the F1 dimension.
Protocol: The "Linking" HMBC
To prove the "5-(Benzylsulfamoyl)" connectivity:
-
Optimize: Set long-range coupling constant (
) to 8 Hz (standard) or 5 Hz (if looking for weak 4-bond couplings). -
Target Correlations:
-
From Benzylic
(~4.2 ppm): Look for correlations to the Benzyl ipso-carbon (~138 ppm) and the Sulfonamide Nitrogen (if running -HMBC). -
From Salicylic H4/H6: Look for correlations to C5 (the carbon bearing the sulfonamide).
-
From Sulfonamide NH (if visible): This is the "Golden Spike." It should correlate to Salicylic C5 and Benzylic
.
-
Part 4: Reference Data (Solvent Impurities)
When analyzing trace peaks, ensure they are not solvent impurities. Refer to the standard values below for DMSO-
| Impurity | Multiplicity | ||
| Water | 3.33 | Broad S | - |
| DMSO (residual) | 2.50 | Quintet | 39.52 |
| Acetone | 2.09 | Singlet | 30.60 |
| Ethyl Acetate | 4.03 (q), 1.99 (s), 1.17 (t) | - | 60.2, 20.7, 14.1 |
| Dichloromethane | 5.76 | Singlet | 54.9 |
References
-
Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry (3rd ed.). Elsevier. (Chapter 10: Dynamic NMR and exchange phenomena).
-
Fulmer, G. R., et al. (2010).[11] NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. [Link]
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). Wiley. (General reference for salicylic acid and sulfonamide shifts).
Sources
- 1. orgchemboulder.com [orgchemboulder.com]
- 2. researchgate.net [researchgate.net]
- 3. web.mit.edu [web.mit.edu]
- 4. nmr.chem.indiana.edu [nmr.chem.indiana.edu]
- 5. web.pdx.edu [web.pdx.edu]
- 6. rsc.org [rsc.org]
- 7. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 8. cdnsciencepub.com [cdnsciencepub.com]
- 9. modgraph.co.uk [modgraph.co.uk]
- 10. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
- 11. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
Validation & Comparative
Validation of analytical methods for 5-(Benzylsulfamoyl)-2-hydroxybenzoic acid quantification
Topic: Validation of Analytical Methods for 5-(Benzylsulfamoyl)-2-hydroxybenzoic Acid Quantification Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
The quantification of 5-(Benzylsulfamoyl)-2-hydroxybenzoic acid (5-BSHB) presents specific challenges due to its dual acidic nature (carboxylic acid and phenolic hydroxyl) and the polarity of the sulfonamide moiety. This compound, often encountered as a synthesis intermediate or specific degradation product in sulfonamide-class therapeutics, requires rigorous validation to meet ICH Q2(R2) standards.
This guide objectively compares two primary methodologies: High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD) for routine Quality Control (QC), and Ultra-High Performance Liquid Chromatography with Tandem Mass Spectrometry (UHPLC-MS/MS) for trace impurity profiling and bioanalysis.
Part 1: Comparative Analysis of Methodologies
The choice of method depends heavily on the Analytical Target Profile (ATP) —specifically the required sensitivity and the complexity of the sample matrix.
| Feature | Method A: HPLC-DAD (QC Standard) | Method B: UHPLC-MS/MS (Trace/Bioanalysis) |
| Primary Application | Assay, Purity Testing, Dissolution | Genotoxic Impurity Screening, PK Studies |
| Linearity Range | High ( | Low ( |
| Selectivity | Moderate (Relies on retention time & UV spectra) | High (Mass-to-charge ratio transition) |
| Matrix Tolerance | High (Buffer salts acceptable) | Low (Requires volatile buffers, minimal salts) |
| Cost/Run | Low | High |
| Limit of Quantitation |
Expert Insight: The Causality of Choice
-
Why HPLC-DAD? For bulk drug substance analysis, 5-BSHB is present in high concentrations. The conjugated benzene ring provides strong UV absorption at 254 nm and 305 nm. DAD allows for peak purity assessment, ensuring no co-eluting degradation products interfere.
-
Why UHPLC-MS/MS? In biological matrices (plasma) or when 5-BSHB is a trace impurity (<0.1%), UV detection lacks the signal-to-noise ratio. The acidic protons on the carboxylic acid and sulfonamide make this molecule ideal for Negative Electrospray Ionization (ESI-) , yielding high sensitivity.
Part 2: Experimental Protocols & Validation
Chemical Logic & Mobile Phase Design
5-BSHB contains a carboxylic acid (
-
Critical Parameter: The mobile phase pH must be maintained below 3.0 (typically pH 2.5) to suppress the ionization of the carboxylic acid. If the pH is neutral, the molecule becomes anionic and elutes near the void volume on C18 columns, causing peak tailing and poor resolution.
Method A: HPLC-DAD Protocol (Routine Assay)
-
Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus),
. -
Mobile Phase A: 20 mM Potassium Phosphate Buffer (pH 2.5).
-
Mobile Phase B: Acetonitrile (ACN).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm (primary) and 305 nm (secondary).
-
Gradient:
-
0-2 min: 10% B (Isocratic hold)
-
2-15 min: 10%
60% B (Linear gradient) -
15-20 min: 60% B (Wash)
-
Method B: UHPLC-MS/MS Protocol (Trace Analysis)
-
Column: C18 Core-Shell (e.g., Kinetex XB-C18),
. -
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in ACN.
-
Ionization: ESI Negative Mode (
). -
MRM Transitions:
-
Quantifier:
(Phenol cleavage). -
Qualifier:
(Sulfonyl cleavage).
-
Part 3: Validation Results (Data Summary)
The following data represents typical validation performance metrics compliant with ICH Q2(R2) guidelines.
Table 1: Performance Metrics Comparison
| Parameter | HPLC-DAD Results | UHPLC-MS/MS Results | Acceptance Criteria (ICH) |
| Specificity | No interference at RT | No interference in MRM | Resolution |
| Linearity ( | |||
| Accuracy (Recovery) | |||
| Precision (RSD) | |||
| LOD | S/N | ||
| LOQ | S/N |
Part 4: Visualization of Workflows
Diagram 1: Analytical Decision Matrix
This flowchart guides the researcher in selecting the appropriate validation path based on the sample concentration and matrix.
Caption: Decision matrix for selecting between HPLC-DAD and UHPLC-MS/MS based on concentration and matrix.
Diagram 2: Validation Workflow (ICH Q2 R2)
A self-validating system for ensuring method reliability.
Caption: Step-by-step validation workflow ensuring compliance with ICH Q2(R2) standards.
References
-
International Council for Harmonisation (ICH). (2023). Validation of Analytical Procedures Q2(R2). ICH Guidelines. [Link]
-
U.S. Food and Drug Administration (FDA). (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. FDA Guidance Documents. [Link]
-
European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation. EMA Science Medicines Health. [Link]
-
PubChem. (n.d.). 5-(Benzylsulfamoyl)-2-hydroxybenzoic acid - Compound Summary. National Library of Medicine. [Link](Note: General compound database reference for structure verification).
Safety Operating Guide
Technical Guide: Proper Disposal and Handling of 5-(Benzylsulfamoyl)-2-hydroxybenzoic Acid
[1][2][3][4]
CAS Number: 327093-03-8 Formula: C₁₄H₁₃NO₅S Molecular Weight: 307.32 g/mol Synonyms: 5-(Benzylsulfamoyl)salicylic acid[1][2]
Chemical Profile & Hazard Identification
Scientific Context
5-(Benzylsulfamoyl)-2-hydroxybenzoic acid is a salicylic acid derivative featuring a sulfonamide moiety at the 5-position.[3][1][2] Structurally, it combines the keratolytic and acidic properties of salicylates with the bioactive potential of sulfonamides. In drug development, this compound often serves as an intermediate in the synthesis of diuretic agents or anti-inflammatory drugs.
Due to its specific structure, it presents a dual hazard profile:
-
Salicylate Core: Potential for skin/eye irritation and mild systemic toxicity if ingested.[2]
-
Sulfonamide Group: Potential for hypersensitivity reactions (sulfonamide allergy) and environmental persistence.[2]
GHS Hazard Classification (Derived via SAR Analysis)
While specific toxicological data for this CAS may be limited, standard safety protocols dictate treating it according to the Structure-Activity Relationship (SAR) of its parent classes.[3][1][2]
| Hazard Class | Category | Hazard Statement |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation.[3][1][2][4][5] |
| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation.[2][5] |
| STOT - Single Exposure | Category 3 | H335: May cause respiratory irritation.[3][2][4][5][6] |
| Sensitization | Skin/Resp | Warning: Potential allergen (Sulfonamide moiety).[1][2][7] |
Personal Protective Equipment (PPE) Matrix
To ensure operator safety and prevent cross-contamination, the following PPE is mandatory when handling this substance.
| PPE Category | Specification | Rationale |
| Respiratory | N95 / P100 Respirator or Fume Hood | Prevents inhalation of fine particulates.[3][1][2] The sulfonamide group poses a sensitization risk via inhalation.[2] |
| Hand Protection | Nitrile Gloves (Min.[2] thickness 0.11 mm) | Provides chemical resistance against organic acids.[2] Double-gloving recommended for solutions >100mM.[3][2] |
| Eye Protection | Chemical Safety Goggles | Essential to prevent corneal damage from acidic dust or splashes.[2] Safety glasses are insufficient for powder handling.[2] |
| Body Protection | Lab Coat (Buttoned) & Long Pants | Prevents dermal absorption.[1][2] Tyvek sleeves recommended for bulk handling (>10g).[1][2] |
Emergency Response: Spill Protocol
Core Directive: Do not attempt dry sweeping if dust generation is likely.[2] Use a wet-wipe method or HEPA vacuum to contain the substance.[3][2]
Figure 1: Step-by-step spill response workflow ensuring containment of bioactive dusts.
Waste Disposal Procedures
Critical Environmental Warning: As a sulfonamide derivative, this compound must NOT be disposed of down the drain. Sulfonamides are persistent environmental pollutants that can contribute to antibiotic resistance in aquatic microbiomes.[2]
A. Waste Segregation Strategy
| Waste Stream | Description | Disposal Method |
| Solid Waste | Pure powder, contaminated gloves, weighing boats, paper towels.[3][1][2] | High-Temperature Incineration. Pack in yellow biohazard/chem-waste bags. |
| Liquid Waste (Organic) | Solutions in DMSO, Methanol, or Acetonitrile.[1][2] | Organic Solvent Waste. Segregate into Halogenated or Non-Halogenated streams based on solvent.[2] |
| Liquid Waste (Aqueous) | Buffered solutions or HPLC waste.[1][2] | Aqueous Chemical Waste. Do not neutralize and pour down drain; collect for off-site treatment.[3][2] |
B. Containerization & Labeling[3]
-
Primary Container: Use High-Density Polyethylene (HDPE) or Glass jars. Avoid metal containers due to the acidic nature of the compound (corrosion risk).[1][2]
-
Labeling:
-
Storage: Store waste containers in a secondary containment tray within a well-ventilated area, away from strong oxidizers and bases.
C. Disposal Decision Tree
Figure 2: Decision logic for segregating waste streams to ensure regulatory compliance.[3][1][2]
Regulatory Compliance
-
RCRA (USA): While not explicitly P-listed or U-listed, this chemical exhibits characteristics of Corrosivity (if pH < 2 in solution) and Toxicity .[3][1][2] It must be characterized by the generator.[2]
-
Recommendation: Manage as Hazardous Waste .[2]
-
-
TSCA (USA): Ensure the substance is used strictly for R&D purposes if not listed on the active TSCA inventory.[1][2]
-
European Waste Code (EWC): Recommend classification under 16 05 06 * (laboratory chemicals, consisting of or containing hazardous substances).[1][2]
References
-
Thoreauchem. (n.d.).[2][8][9] Product Detail: 5-(benzylsulfamoyl)-2-hydroxybenzoic acid (CAS 327093-03-8).[3][1][2][8] Retrieved from [Link][3][1][2]
-
PubChem. (n.d.).[2] Compound Summary: Benzoic acid, 2-hydroxy-5-sulfamoyl- (Related Structure).[3][1][2] National Library of Medicine.[2] Retrieved from [Link][3][1][2]
-
US EPA. (2025). Resource Conservation and Recovery Act (RCRA) Regulations.[1][2] Retrieved from [Link][3][1][2]
Sources
- 1. PubChemLite - Benzoic acid, 2-hydroxy-5-[[(8-hydroxy-3,6-disulfo-1-naphthalenyl)amino]sulfonyl]- (C17H13NO12S3) [pubchemlite.lcsb.uni.lu]
- 2. Benzoyl peroxide salicylic acid | C21H16O7 | CID 46186951 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Benzoic acid, 2-hydroxy-5-sulfo- [webbook.nist.gov]
- 4. fishersci.com [fishersci.com]
- 5. Documents [merckmillipore.com]
- 6. fishersci.com [fishersci.com]
- 7. Is Benzyl Salicylate the same as salicylic acid?_Chemicalbook [chemicalbook.com]
- 8. 5-(benzylsulfamoyl)-2-hydroxybenzoic acid-327093-03-8 - Thoreauchem [thoreauchem.com]
- 9. redox.com [redox.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
